Product packaging for Cadmium selenide (CdSe)(Cat. No.:CAS No. 1306-24-7)

Cadmium selenide (CdSe)

Cat. No.: B073771
CAS No.: 1306-24-7
M. Wt: 191.38 g/mol
InChI Key: AQCDIIAORKRFCD-UHFFFAOYSA-N
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Description

Cadmium Selenide (CdSe) is a seminal group II-VI semiconductor compound renowned for its exceptional optoelectronic properties, making it a cornerstone material in advanced research. Its most significant application lies in the synthesis of quantum dots (QDs), where its tunable bandgap (approximately 1.74 eV) enables precise size-dependent photoluminescence across the visible spectrum. This characteristic is exploited in the development of next-generation technologies, including high-color-purity QLED displays, biomedical imaging probes for tracking cellular processes, and highly sensitive optical sensors. The mechanism of action is rooted in quantum confinement; as the physical dimensions of the CdSe nanocrystal decrease, the bandgap widens, leading to a blue-shift in the emitted light upon photoexcitation. Beyond QDs, CdSe is integral to thin-film photovoltaics, where it serves as a light-absorbing layer, and in photodetectors and photocatalysis due to its high absorption coefficient and favorable charge carrier mobility. This material is supplied exclusively for laboratory research to enable breakthroughs in nanoscience and solid-state physics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdSe B073771 Cadmium selenide (CdSe) CAS No. 1306-24-7

Properties

IUPAC Name

selanylidenecadmium
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InChI

InChI=1S/Cd.Se
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InChI Key

AQCDIIAORKRFCD-UHFFFAOYSA-N
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Canonical SMILES

[Se]=[Cd]
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Molecular Formula

CdSe
Record name cadmium selenide
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DSSTOX Substance ID

DTXSID1061651
Record name Cadmium selenide (CdSe)
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Molecular Weight

191.38 g/mol
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Physical Description

White to brown solid; Turns red in sunlight; [Merck Index] Red or black odorless powder; Insoluble in water; [MSDSonline]
Record name Cadmium selenide
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CAS No.

331269-19-3, 157453-13-9, 1306-24-7
Record name Cadmium selenide (Cd3Se3)
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Record name Cadmium selenide (Cd6Se6)
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Record name Cadmium selenide (CdSe)
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Advanced Synthetic Methodologies for Cadmium Selenide Nanostructures

Colloidal Synthesis Approaches

Colloidal synthesis offers a versatile bottom-up approach to produce a wide array of CdSe nanostructures, including quantum dots, nanorods, and more complex architectures. These methods provide precise control over the nucleation and growth processes, enabling the tuning of the nanostructures' physical and chemical properties.

Hot-Injection Techniques for Cadmium Selenide (B1212193) Quantum Dots

The hot-injection method is a widely employed colloidal synthesis technique for producing high-quality, monodisperse CdSe quantum dots (QDs). ndsu.edulouisville.eduresearchgate.net This approach involves the rapid injection of a room-temperature precursor solution into a hot, coordinating solvent. wisc.edu The sudden temperature increase triggers a burst of nucleation, followed by a slower growth phase as the temperature equilibrates. ndsu.eduacs.org This separation of nucleation and growth is critical for achieving a narrow size distribution of the resulting nanocrystals. ndsu.edu

Key components in a typical hot-injection synthesis include a cadmium precursor, a selenium precursor, a high-boiling point solvent, and coordinating ligands or surfactants. wisc.eduacs.org Cadmium oxide (CdO) is a commonly used cadmium precursor, which is often reacted with a long-chain fatty acid like oleic acid to form a cadmium oleate (B1233923) complex in a solvent such as octadecene (ODE). acs.org The selenium precursor is typically prepared by dissolving selenium powder in a phosphine-based solvent like trioctylphosphine (B1581425) (TOP) or by using a more reactive source like selenium urea. ndsu.edulouisville.edu

The size of the resulting CdSe QDs can be precisely controlled by manipulating several reaction parameters, including the injection and growth temperatures, reaction time, and the ratio of precursors. ndsu.eduresearchgate.net For instance, higher growth temperatures and longer reaction times generally lead to larger nanocrystals. ndsu.edu The choice of ligands also plays a crucial role in controlling the growth kinetics and the surface chemistry of the QDs. louisville.edu

ParameterDescriptionExample Values/ConditionsResulting CdSe QD Properties
Cadmium Precursor Source of cadmium ions.Cadmium oxide (CdO), Cadmium acetate (B1210297)Influences reactivity and precursor complex formation.
Selenium Precursor Source of selenium ions.Selenium powder in trioctylphosphine (TOP), Selenium ureaAffects nucleation rate and monomer availability.
Solvent High-boiling point liquid medium for the reaction.Octadecene (ODE), Trioctylphosphine oxide (TOPO)Determines the reaction temperature range and precursor solubility.
Capping Ligand Organic molecules that coordinate to the nanocrystal surface, controlling growth and providing stability.Oleic acid, Trioctylphosphine oxide (TOPO), Hexadecylamine (HDA)Controls size, shape, and dispersibility of the QDs.
Injection Temperature Temperature of the solvent when the selenium precursor is injected.225 °C acs.orgInduces rapid nucleation.
Growth Temperature Temperature at which the nanocrystals are allowed to grow after injection.250 °C ndsu.eduInfluences the rate of crystal growth and final size.
Reaction Time Duration of the growth phase.Varies from seconds to hoursLonger times generally lead to larger QDs.

Solvothermal and Hydrothermal Methods for Cadmium Selenide Nanocrystals

Solvothermal and hydrothermal methods are another important class of techniques for synthesizing CdSe nanocrystals. researchgate.netscholarsresearchlibrary.com These methods involve carrying out the chemical reaction in a sealed vessel, often an autoclave, where the solvent is heated above its boiling point to generate high pressure. nih.gov When the solvent is water, the method is termed hydrothermal, and when an organic solvent is used, it is called solvothermal. researchgate.netnih.gov The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. nih.gov

A variety of precursors can be used in these methods. For instance, cadmium nitrate (B79036) and selenium powder have been used in a solvothermal process with ethylenediamine (B42938) as the solvent to produce CdSe nanorods. tandfonline.com The morphology and phase of the resulting CdSe nanocrystals can be controlled by adjusting parameters such as the reaction temperature, time, and the type of solvent or complexing agents used. scholarsresearchlibrary.comtandfonline.com For example, the use of polyethylene (B3416737) glycol (PEG) as a surfactant in a solvothermal synthesis has been shown to assist in the formation of nanorods. tandfonline.com

Hydrothermal synthesis offers an environmentally benign route using water as the solvent. umich.edu Water-dispersible CdSe quantum dots have been synthesized using this method with stabilizers like L-cysteine. researchgate.net The pH of the solution and the concentration of precursors are critical parameters that influence the size and quality of the hydrothermally synthesized CdSe QDs. researchgate.netumich.edu

MethodPrecursorsSolvent/MediumTemperaturePressureResulting Nanostructure
Solvothermal Cd(NO₃)₂, Se powderEthylenediamine200°C tandfonline.comAutogenousNanorods tandfonline.com
Solvothermal Cd(NO₃)₂·4H₂O, Se powderEthanol (B145695)/Oleic acid205°C researchgate.netAutogenousHollow nanospheres researchgate.net
Hydrothermal CdCl₂, NaHTeWaterVariesAutogenousQuantum dots nih.gov
Hydrothermal Cd(NO₃)₂, Na₂SeO₃Water with L-cysteineVariesAutogenousQuantum dots researchgate.net

Ligand-Assisted Synthesis and Surface Engineering

Ligands are indispensable in the colloidal synthesis of CdSe nanostructures, playing a multifaceted role in controlling their growth, stability, and functionality. acs.orgnih.gov During synthesis, ligands, which are typically long-chain organic molecules, dynamically bind to the surface of the growing nanocrystals. nih.gov This binding controls the growth rates of different crystal facets, thereby influencing the final shape of the nanostructures, such as spherical quantum dots or elongated nanorods. nih.gov

Commonly used ligands in CdSe synthesis include trioctylphosphine oxide (TOPO), trioctylphosphine (TOP), oleic acid, and various phosphonic acids. acs.orgnih.gov The choice of ligands can significantly impact the properties of the resulting nanocrystals. For instance, bulky ligands like TOPO and octadecylphosphonic acid (ODPA) provide excellent colloidal stability in nonpolar solvents. nih.gov

Surface engineering through ligand exchange is a critical post-synthetic modification to tailor the properties of CdSe nanostructures for specific applications. acs.org The native, insulating ligands from the synthesis are often replaced with other functional ligands. acs.org For example, exchanging long-chain ligands for shorter ones can improve the electrical conductivity between nanocrystals in a film, which is beneficial for electronic and optoelectronic devices. nih.gov Furthermore, ligands with specific chemical functionalities can be introduced to render the nanocrystals water-soluble for biological applications or to attach them to other molecules or substrates. acs.org Direct synthesis with electroactive ligands, such as ferrocene (B1249389) derivatives, has also been explored to create nanocrystals with built-in electronic functionalities. acs.orgresearchgate.net

Original LigandExchanged LigandPurpose of ExchangeImpact on Nanocrystal Properties
Trioctylphosphine (TOP)/Trioctylphosphine oxide (TOPO) acs.orgThiolated poly(ethylene glycol) (PEG) acs.orgTo disperse quantum dots in polar solvents like water. acs.orgRenders quantum dots water-soluble but may reduce dispersibility in nonpolar solvents. acs.org
Trioctylphosphine oxide (TOPO)/Octadecylphosphonic acid (ODPA) nih.govShorter-chain ligands nih.govTo increase charge transport in nanocrystal films. nih.govEnhances electrical conductivity for optoelectronic applications. nih.gov
Insulating organic ligands acs.orgFerrocene phosphine (B1218219) derivatives acs.orgresearchgate.netTo introduce electroactive properties for redox applications. acs.orgresearchgate.netCreates nanocrystals with integrated electronic functions. acs.org

Thin Film Deposition Techniques for Cadmium Selenide

The fabrication of CdSe thin films is crucial for their application in various electronic and optoelectronic devices. Several techniques have been developed for depositing high-quality CdSe thin films onto different substrates.

Chemical Bath Deposition of Cadmium Selenide Thin Films

Chemical Bath Deposition (CBD) is a simple, cost-effective, and scalable method for depositing thin films of CdSe from an aqueous solution. chalcogen.rofrontiersin.org This technique involves the controlled precipitation of the desired compound onto a substrate immersed in a chemical bath containing the constituent ions. scirp.orgmdpi.com The deposition occurs at relatively low temperatures, typically below 100°C. frontiersin.org

The chemical bath for CdSe deposition typically contains a cadmium salt (e.g., cadmium acetate or cadmium sulfate) as the source of Cd²⁺ ions, and a selenium source (e.g., sodium selenosulfite or N,N-dimethylselenourea) to provide Se²⁻ ions. chalcogen.roscirp.org A complexing agent, such as ammonia (B1221849) or tartaric acid, is often added to control the concentration of free Cd²⁺ ions and thus regulate the rate of the reaction. scirp.org The pH of the bath is a critical parameter that significantly influences the deposition process and the quality of the resulting film. chalcogen.ro

The properties of the CBD-deposited CdSe films, including their thickness, crystallinity, and optical properties, can be tuned by controlling the deposition parameters such as bath temperature, pH, concentration of precursors, and deposition time. chalcogen.rofrontiersin.org For instance, the film thickness has been observed to increase with an increase in the pH of the bath. chalcogen.ro Post-deposition annealing is often performed to improve the crystallinity of the films. frontiersin.org

Cadmium SourceSelenium SourceComplexing AgentpHBath TemperatureResulting Film Properties
Cadmium Acetate scirp.orgSodium Selenosulfite scirp.orgTartaric Acid scirp.org10 scirp.org80°C scirp.orgCrystalline thin film
Cadmium Acetate Dihydrate frontiersin.orgSodium Selenosulfate frontiersin.orgNot specifiedNot specified40-80°C frontiersin.orgAmorphous as-deposited, polycrystalline after annealing frontiersin.org
Cadmium SaltSodium Selenosulfite chalcogen.roAmmonia7-10 chalcogen.ro50°C chalcogen.roFilm thickness increases with pH; crystalline structure at pH 9 chalcogen.ro
Cadmium Acetate Dihydrate mdpi.comSodium Selenosulfate mdpi.comAmmonia12-12.5 mdpi.com20-60°C mdpi.comParticle size and agglomeration increase with temperature mdpi.com

Thermal Evaporation Methods for Cadmium Selenide Thin Films

Thermal evaporation is a physical vapor deposition (PVD) technique used to deposit thin films of CdSe in a high vacuum environment. chalcogen.roresearchgate.net The process involves heating the source material, in this case, CdSe powder or granules, in a crucible or boat (e.g., made of molybdenum) until it evaporates. chalcogen.ro The vapor then travels in a straight line and condenses on a cooler substrate placed above the source, forming a thin film. researchgate.net The deposition is carried out under high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr) to minimize collisions of the evaporated particles with background gas molecules and to ensure a clean deposition process. chalcogen.ro

The thickness of the deposited film can be controlled by the evaporation rate and the deposition time. inoe.ro The properties of the thermally evaporated CdSe films, such as their crystal structure and grain size, are influenced by the substrate temperature during deposition and any post-deposition annealing treatments. researchgate.net For example, annealing at higher temperatures can lead to an improvement in the crystallinity and an increase in the grain size of the films. researchgate.net

A variation of this method is Rapid Thermal Evaporation (RTE), which has been used to deposit high-quality CdSe thin films with large grain sizes. hep.com.cncompoundsemiconductor.net This technique is facilitated by the high saturated vapor pressure of CdSe. hep.com.cn The resulting films have shown promising properties for applications in solar cells. hep.com.cncompoundsemiconductor.net

Deposition TechniqueSource MaterialVacuum PressureSubstratePost-Deposition TreatmentResulting Film Properties
Thermal Evaporation chalcogen.roCdSe powder (99.99% purity)10⁻⁵ TorrGlassNone specifiedPolycrystalline, wurtzite structure chalcogen.ro
Thermal Evaporation inoe.roCdSeNot specifiedGlassNone specifiedPolycrystalline, preferred orientation along (002) plane, grain size 26-40 nm inoe.ro
Vacuum Thermal Evaporation researchgate.netCdSeNot specifiedGlassAnnealing at 350°C for 10-30 minCubic phase, grain size increases with annealing time (31-46 nm) researchgate.net
Rapid Thermal Evaporation (RTE) hep.com.cncompoundsemiconductor.netCdSeNot specifiedFTO/ZnO/CdSNot specifiedHigh crystal quality, large grain size, direct bandgap of 1.72 eV hep.com.cncompoundsemiconductor.net

Molecular Beam Epitaxy for Cadmium Selenide Structures

Molecular Beam Epitaxy (MBE) is a sophisticated technique for the growth of high-quality crystalline thin films. In the context of Cadmium Selenide (CdSe), MBE allows for the precise fabrication of epilayers and quantum well structures. The growth of zinc-blende CdSe epilayers on substrates such as Zinc Telluride (ZnTe) and Gallium Arsenide (GaAs) has been successfully demonstrated. researchgate.net

Control over the substrate temperature and the beam-equivalent pressure (BEP) ratio of Selenium to Cadmium is critical for determining the quality of the resulting crystal structure. researchgate.net For instance, when growing CdSe on a ZnTe-(001) substrate, a substrate temperature of 280°C and a BEP ratio of 3.6 can result in a rough surface. By increasing the substrate temperature to 360°C at the same BEP ratio, a clearer, streaky pattern emerges, indicative of a smoother surface. Further increasing the BEP ratio to 4.8 at 360°C can lead to a clear (2x1) reconstruction of the CdSe layer. researchgate.net Similarly, when using GaAs(001) as a substrate, polycrystalline structures with rough surfaces are observed at lower temperatures (e.g., 260°C), while crystalline CdSe (001) epilayers with a zinc-blende structure are achieved at temperatures above 300°C. researchgate.net

MBE has also been employed to grow CdSe/CdMgSe single quantum well structures on ZnTe-(001) substrates, which exhibit good optical properties as determined by photoluminescence measurements. researchgate.net A notable achievement in the field is the first-time demonstration of single crystalline and single-phase cubic CdSe growth on single crystalline Lead Selenide (PbSe) via MBE. mdpi.comnih.gov This CdSe/PbSe heterojunction has shown potential as a mid-wavelength infrared photovoltaic detector. mdpi.comnih.gov

SubstrateGrowth Temperature (°C)Se/Cd BEP RatioResulting Structure/Observation
ZnTe-(001)2803.6Rough surface with facets
ZnTe-(001)3603.6Clear streaky pattern
ZnTe-(001)3604.8Clear (2x1) reconstruction
GaAs(001)260-Polycrystalline structure, rough surface
GaAs(001)>300-Crystalline CdSe (001) epilayers (zinc-blende)
PbSe--Single crystalline, single-phase cubic CdSe

In Situ Synthesis within Polymer Matrices

The in situ synthesis of Cadmium Selenide (CdSe) nanostructures within polymer matrices offers a promising route to creating hybrid materials with enhanced stability and processability. This approach involves the formation of CdSe nanocrystals directly within a pre-existing polymer template, which can circumvent issues related to the post-synthesis dispersion of nanoparticles and their potential aggregation.

One successful strategy involves the direct in situ synthesis of CdSe quantum dots (QDs) in solid templates of halogenated polymers such as polyvinyl chloride (PVC) and polyvinylidene difluoride (PVDF). rsc.org This method can be carried out at mild temperatures in the air and, notably, without the need for additional surface ligands. The resulting CdSe QDs embedded in the polymer matrix demonstrate remarkable stability, maintaining their photoluminescence in harsh environments, including saturated water vapor at 60°C for 30 days, as well as in acidic (0.5 M) and alkaline (1 M) media, and ethanol for 7 days. rsc.org

Another approach utilizes functional phosphine oxides to facilitate the growth of polymer chains directly from the surface of the CdSe nanoparticles. umass.eduacs.org In this method, CdSe nanoparticles are first stabilized with a functional phosphine oxide. This functionalized surface then acts as a support for ruthenium-catalyzed ring-opening metathesis polymerization (ROMP) of cyclic olefins, such as cyclooctene. umass.eduacs.org This "grafting-from" approach results in CdSe-polyolefin composites where the nanoparticles are well-dispersed, in stark contrast to the significant aggregation observed when simply blending pre-made nanoparticles with a polymer. umass.eduacs.org

Polymer MatrixSynthesis MethodKey Features
Polyvinyl chloride (PVC)Direct in situ synthesisNo additional surface ligands required; stable photoluminescence in harsh conditions
Polyvinylidene difluoride (PVDF)Direct in situ synthesisPre-formed templates via spin coating and inkjet printing; uniform QDs
Polyolefin (e.g., Polycyclooctene)Ring-opening metathesis polymerization (ROMP) from nanoparticle surfaceFunctional phosphine oxide as a linker; excellent nanoparticle dispersion

Control of Nanostructure Morphology and Size

Morphological Evolution of Cadmium Selenide Nanocrystals

The morphology of Cadmium Selenide (CdSe) nanocrystals can be systematically controlled by tuning various reaction parameters, leading to a diverse range of shapes beyond simple spheres. The reaction temperature, in particular, plays a crucial role in the morphological evolution of these nanocrystals. For instance, a study demonstrated that as the temperature of the cadmium precursor was increased from 250°C to 280°C, the dominant morphology of the resulting CdSe nanocrystals shifted from primarily bipods to dots. hep.com.cn At an intermediate temperature of 270°C, a significant population of nanorods was observed. hep.com.cn

The choice of capping agents and precursors also significantly influences the final shape of the CdSe nanostructures. The use of different cadmium precursors, such as cadmium chloride versus cadmium carbonate, can yield spherical quantum dots or rod-shaped nanocrystals, respectively. optica.org Furthermore, the addition of specific ligands can direct the growth towards more complex morphologies. For example, growing nanoparticles in a mixture of hexylphosphonic acid and trioctylphosphine (TOP) oxide can produce arrow-shaped, teardrop-shaped, and tetrapod-shaped CdSe nanocrystals. optica.org The pH of the reaction medium is another factor that can affect the morphology, with different pH values leading to the formation of filaments, bars, and spheres. researchgate.net

The underlying crystal structure of CdSe, which can exist in both wurtzite (hexagonal) and zinc-blende (cubic) forms, is a key determinant of the possible morphologies. numberanalytics.com The anisotropic nature of the wurtzite crystal structure, for example, allows for preferential growth along the c-axis, which is fundamental to the formation of elongated structures like nanorods. nih.gov

ParameterVariationResulting Morphology
Reaction Temperature250°CMainly bipods hep.com.cn
270°CSignificant fraction of nanorods hep.com.cn
280°CPredominantly dots hep.com.cn
Cadmium PrecursorCadmium chlorideSpherical quantum dots optica.org
Cadmium carbonateRod-shaped nanocrystals optica.org
pH8 to 12Filaments, bars, and spheres researchgate.net

Size-Dependent Synthesis of Cadmium Selenide Quantum Dots

The synthesis of Cadmium Selenide (CdSe) quantum dots (QDs) with precise control over their size is of paramount importance, as the size of the nanocrystal directly dictates its electronic and optical properties due to the quantum confinement effect. As the size of the QD decreases, the bandgap energy increases, leading to a blue shift in both the absorption and photoluminescence spectra. iaea.orguconn.edu

A widely used method for synthesizing size-tunable CdSe QDs is the hot-injection colloidal method. This technique typically involves the rapid injection of precursor solutions, such as a selenium precursor, into a hot solvent containing the cadmium precursor and coordinating ligands. uconn.eduresearchgate.net By varying the reaction time, different-sized QDs can be isolated. For example, withdrawing aliquots from the reaction mixture over a period of 60 minutes shows a systematic color change from pale yellow to deep red, corresponding to an increase in particle size. researchgate.net This growth is also reflected in the UV-Vis absorption spectra, which can shift from approximately 488 nm to 554 nm, and the photoluminescence emission, which can shift from around 502 nm to 564 nm over the same period. researchgate.net

The reaction temperature is another critical parameter for controlling the size of CdSe QDs. A room temperature injection technique has been developed where small CdSe clusters are formed initially at room temperature. These clusters can then be grown into QDs with emissions ranging from green to red by heating them to different temperatures between 40°C and 150°C. acs.org Furthermore, the size of the QDs can be reduced through an oxidation etching process using an agent like hydrogen peroxide to achieve blue-violet emissions. acs.org The choice of capping ligands, such as oleic acid or trioctylphosphine (TOP), also plays a role in the synthesis and can influence the quantum efficiency of the resulting QDs. iaea.orgfhsu.edu

Reaction Time (minutes)Average Radius (nm)Absorption Peak (nm)Emission Peak (nm)Bandgap (eV)
1-~488~502~2.45
60~2.40 ± 0.003~554~564~2.14

Data compiled from a representative hot-injection synthesis. researchgate.net

Shape-Controlled Synthesis of Cadmium Selenide Nanostructures (e.g., Nanorods, Nanoplatelets, Multipods)

Beyond spherical quantum dots, a variety of anisotropic Cadmium Selenide (CdSe) nanostructures, including nanorods, nanoplatelets, and multipods, can be synthesized by carefully controlling the reaction conditions. The ability to produce these complex shapes opens up new possibilities for their application in various technologies.

Nanorods: The synthesis of CdSe nanorods relies on promoting anisotropic growth along a specific crystallographic axis. This is often achieved by using a mixture of surfactants that selectively bind to different crystal facets. For example, the use of a combination of trioctylphosphine oxide (TOPO) and a phosphonic acid can facilitate the growth of rod-like structures. nih.gov The aspect ratio of the nanorods can be tuned by controlling the growth kinetics. nih.govnih.gov

Nanoplatelets: Two-dimensional CdSe nanoplatelets, which are atomically flat with a precisely controlled thickness, exhibit exceptionally narrow photoluminescence. nih.govmdpi.com Their synthesis is often achieved through a liquid-phase hot-injection methodology. nih.govacs.org For instance, injecting a trioctylphosphine selenide (TOPSe) solution into a hot solution of cadmium octanoate (B1194180) in octadecene can yield CdSe nanoplatelets. nih.govacs.org The thickness of these nanoplatelets can be controlled with atomic precision, and they can be synthesized in both wurtzite and zinc-blende crystal structures. nih.gov

Multipods: Branched CdSe nanostructures, such as bipods, tripods, and tetrapods, can be synthesized by controlling the nucleation and growth phases. Tetrapods, for example, often consist of a zinc-blende core from which four wurtzite arms protrude. researchgate.net The formation of these structures can be influenced by the reaction temperature and the presence of specific ligands. researchgate.net The use of cationic surfactants like cetyltrimethylammonium bromide (CTAB) has been shown to promote the formation of CdSe tetrapods with high shape selectivity and uniformity. researchgate.net Molecular dynamics simulations have suggested that these branched structures can also form through a thermally induced local phase transformation from a spherical zinc-blende nanocrystal. uu.nl

Nanostructure ShapeSynthesis StrategyKey Control Parameters
NanorodsAnisotropic growth promotionSurfactant mixture (e.g., TOPO and phosphonic acid), growth kinetics nih.govnih.gov
NanoplateletsHot-injection colloidal synthesisCadmium carboxylate and TOPSe precursors, reaction temperature nih.govacs.org
Multipods (Tetrapods)Cationic surfactant-assisted synthesisUse of surfactants like CTAB, reaction temperature, precursor injection sequence researchgate.net

Advanced Characterization of Cadmium Selenide Nanostructures

Structural Analysis Techniques

High-Resolution Transmission Electron Microscopy (HRTEM), X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are crucial techniques for the detailed structural characterization of cadmium selenide (B1212193) (CdSe) nanostructures. These methods provide comprehensive information about the atomic-level structure, crystalline phase, morphology, and surface topography of these materials.

High-Resolution Transmission Electron Microscopy (HRTEM) for Cadmium Selenide Nanostructures

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the atomic-scale investigation of cadmium selenide (CdSe) nanostructures. wikipedia.orgusm.my It provides direct imaging of the crystallographic structure, enabling the visualization of atomic arrangements, lattice fringes, and structural defects. usm.my

HRTEM analysis reveals critical information about the size, shape, and crystallinity of CdSe nanocrystals. chalcogen.ro For instance, HRTEM images can confirm the formation of nearly spherical, highly crystalline CdSe nanoparticles. chalcogen.ro The technique is also instrumental in characterizing more complex structures like core/shell nanoparticles, such as CdSe/ZnS, where the core and shell materials can be distinguished. chalcogen.ro

One of the key capabilities of HRTEM is the measurement of lattice spacing, which is the distance between atomic planes. This information is vital for identifying the crystal structure of the nan material. For wurtzite CdSe, lattice spacings corresponding to the (002) and (101) crystal planes have been measured as 0.35 nm and 0.32 nm, respectively. researchgate.net The measured fringe spacing in CdSe quantum dots often falls within the range of 0.33-0.36 nm. researchgate.net

Furthermore, HRTEM can reveal the three-dimensional shape of CdSe nanocrystals, which are often faceted and slightly elongated. nih.gov The technique has been used to identify the shape of CdSe nanocrystals as hexagonal prisms capped by two frustums. nih.gov By controlling synthesis parameters, various shapes such as nanorods, arrows, teardrops, and tetrapods can be produced, and their morphology can be precisely determined using HRTEM. nih.gov

In addition to morphology, HRTEM can identify stacking faults and other crystalline defects within the nanostructures. researchgate.net For example, zinc blende stacking faults have been observed running perpendicular to the c-axis in wurtzite CdSe nanocrystals. nih.gov The degree of crystallinity and the presence of defects can significantly influence the electronic and optical properties of the nanostructures.

The table below summarizes key findings from HRTEM studies on CdSe nanostructures:

Nanostructure TypeKey HRTEM FindingsMeasured Lattice Spacing (nm)Reference
CdSe Quantum DotsNearly spherical crystalline particles.~0.35 researchgate.net
CdSe/ZnS Core/ShellDark core (CdSe) surrounded by a lighter shell (ZnS), confirming core/shell structure.N/A chalcogen.ro
CdSe NanorodsElongated structures with controlled aspect ratios.N/A nih.gov
Wurtzite CdSeClear lattice fringes indicating single-crystal nature.0.35 (002), 0.32 (101) researchgate.net
Zinc Blende CdSeHighly crystalline with some stacking faults.N/A researchgate.net

This table provides a summary of representative findings from HRTEM analyses of various CdSe nanostructures, highlighting the technique's ability to elucidate size, shape, crystallinity, and lattice parameters.

X-ray Diffraction (XRD) for Crystalline Phase Determination (Wurtzite, Zinc Blende, Rocksalt)

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline phase of cadmium selenide (CdSe) nanostructures. By analyzing the diffraction pattern of X-rays scattered by the atomic planes within a crystal, XRD can identify the specific crystal structure, such as wurtzite, zinc blende, or rocksalt.

The most common crystalline phases for CdSe at ambient conditions are the hexagonal wurtzite and the cubic zinc blende structures. The rocksalt phase is typically observed only under high pressure. XRD patterns provide a unique fingerprint for each phase, allowing for unambiguous identification. For instance, the diffraction peaks for wurtzite CdSe correspond to specific crystallographic planes, and their positions and intensities are characteristic of this structure.

XRD is also used to estimate the average crystallite size of the nanoparticles through the Scherrer equation, which relates the broadening of diffraction peaks to the size of the crystallites. This allows for a correlation between the synthesis conditions and the resulting nanoparticle size. For example, studies have shown an increase in the average crystallite size of CdSe thin films from 6.3 nm to 33.6 nm after annealing. chalcogen.ro

Furthermore, XRD can reveal changes in the crystal structure due to external factors like annealing. In some cases, a phase change from a cubic to a hexagonal structure has been observed in CdSe thin films after heat treatment. chalcogen.ro The analysis of XRD data can also provide information on other structural parameters, such as lattice constants, strain, and dislocation density, which are indicative of crystal quality and imperfections. A decrease in strain and dislocation density after annealing suggests an improvement in the crystallinity of the material. chalcogen.ro

The table below presents a summary of crystalline phases of CdSe identified by XRD in different studies.

CdSe NanostructureIdentified Crystalline Phase(s)Key XRD Observations
CdSe Quantum DotsWurtziteConsistent with the standard wurtzite structure.
CdSe Thin Film (as-deposited)Cubic-
CdSe Thin Film (annealed)HexagonalPhase change from cubic to hexagonal after annealing.
PbSe/CdSe Thin FilmsCubic (PbSe), Cubic to Hexagonal (CdSe)Annealing improved crystallinity and induced phase change in CdSe.

This interactive table summarizes the crystalline phases of various CdSe nanostructures as determined by XRD, highlighting the influence of processing conditions on the crystal structure.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphology and Surface Roughness

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing the morphology and surface topography of cadmium selenide (CdSe) nanostructures. While SEM provides high-resolution images of the surface features, AFM can deliver three-dimensional surface profiles and quantitative measurements of surface roughness.

AFM, on the other hand, utilizes a sharp tip attached to a cantilever to scan the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical map. AFM is capable of providing very high-resolution images and quantitative data on surface roughness. This is crucial for applications where the surface characteristics of the CdSe nanostructures are important, such as in thin-film devices. AFM measurements can reveal the morphology of prepared thin films and how it is affected by different deposition or treatment processes.

Together, SEM and AFM offer a comprehensive understanding of the external structure of CdSe nanostructures. SEM provides a broader view of the sample's morphology, while AFM gives detailed, quantitative information about the surface at the nanoscale.

The table below summarizes the morphological and surface characteristics of CdSe nanostructures as determined by SEM and AFM.

TechniqueNanostructureInformation ObtainedKey Findings
SEMCdSe and CdSe/CdS Quantum DotsShape, size, aggregationSpherical granules of nearly equal size, less than 10 nm.
AFMCdSe Thin FilmsMorphology, surface roughnessProvides three-dimensional surface profiles and quantitative roughness data.

This table outlines the key information obtained from SEM and AFM analyses of CdSe nanostructures, highlighting their respective capabilities in characterizing morphology and surface topography.

Electronic Structure and Optical Property Characterization

The electronic structure and optical properties of cadmium selenide (CdSe) nanostructures are intricately linked to their size, shape, and dimensionality. Techniques such as UV-Visible Absorption Spectroscopy and Photoluminescence (PL) Spectroscopy are essential for probing these properties, providing insights into excitonic transitions and emission characteristics.

UV-Visible Absorption Spectroscopy for Excitonic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to investigate the electronic transitions in cadmium selenide (CdSe) nanostructures. When CdSe nanocrystals absorb photons with energy greater than their bandgap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair known as an exciton (B1674681). The absorption spectrum reveals distinct peaks, known as excitonic transitions, which correspond to the energy required to create these excitons.

A key feature of CdSe nanostructures is the quantum confinement effect, where the energy levels become discrete and the bandgap increases as the size of the nanocrystal decreases. This size-dependent bandgap is directly observable in the UV-Vis absorption spectra. Smaller nanocrystals exhibit a blue-shift in their absorption onset, meaning they absorb light at shorter wavelengths (higher energies). For example, a 1.2 nm CdSe nanocrystal absorbs light at 420 nm, while a larger 8.5 nm nanocrystal absorbs at 650 nm. nih.gov This tunability of the absorption properties by controlling the nanocrystal size is a hallmark of quantum dots.

The position of the first excitonic absorption peak is often used to estimate the size of the CdSe quantum dots. Several theoretical models have been developed to correlate the peak position with the particle diameter. For instance, the first excitonic absorbance peak for CdSe quantum dots with an average diameter of approximately 3.48 nm has been measured at around 2.18 eV. researchgate.net

In the case of core/shell nanostructures like CdSe/CdS or CdSe/ZnS, the growth of the shell material leads to a red-shift in the absorption spectra. chalcogen.ro This shift indicates a change in the electronic structure due to the altered confinement potential for the electron and hole. The absorption spectra can thus be used to monitor the successful formation of the shell layer.

The table below summarizes representative data from UV-Visible absorption spectroscopy of CdSe nanostructures:

NanostructureFirst Excitonic Absorption Peak (nm)Estimated Size (nm)Key ObservationReference
CdSe Quantum Dots4201.2Blue-shift due to strong quantum confinement. nih.gov
CdSe Quantum Dots6508.5Red-shift in larger nanocrystals. nih.gov
CdSe/ZnS Core/Shell570-5923.52-4.25Red-shift upon shell formation. chalcogen.ro

This interactive table presents key findings from UV-Visible absorption spectroscopy of CdSe nanostructures, illustrating the relationship between size, structure, and excitonic transitions.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a highly sensitive technique for characterizing the emission properties of cadmium selenide (CdSe) nanostructures. When a CdSe nanocrystal absorbs a photon with energy greater than its bandgap, it creates an exciton. The subsequent radiative recombination of this electron-hole pair results in the emission of a photon, which is detected as photoluminescence.

The emission wavelength of CdSe quantum dots is strongly dependent on their size due to the quantum confinement effect. Smaller dots have a larger bandgap and therefore emit light at shorter wavelengths (e.g., blue or green), while larger dots emit at longer wavelengths (e.g., orange or red). This size-tunable emission is a key property that makes CdSe quantum dots attractive for applications in displays, lighting, and biological imaging.

The quality of the photoluminescence is often characterized by its quantum yield (QY) and the full width at half maximum (FWHM) of the emission peak. A high QY indicates efficient conversion of absorbed photons into emitted photons, while a narrow FWHM signifies a uniform size distribution of the nanocrystals and high color purity. For instance, CdSe/ZnS core/shell quantum dots have been synthesized with quantum yields of 30-40% at room temperature. chalcogen.ro The passivation of the CdSe core with a wider bandgap semiconductor shell, such as ZnS or CdS, is a common strategy to improve the photoluminescence quantum yield by reducing non-radiative recombination at surface defects.

PL spectroscopy can also be used to study the effects of surface chemistry and environmental factors on the emission properties of CdSe nanostructures. For example, the fluorescence of CdSe quantum dots can be quenched by the adsorption of certain molecules on their surface. This phenomenon can be exploited for sensing applications.

The table below summarizes typical photoluminescence characteristics of different CdSe nanostructures.

NanostructureEmission Wavelength RangeQuantum Yield (QY)Full Width at Half Maximum (FWHM)Key Feature
CdSe Quantum DotsVisible Spectrum (Blue to Red)VariesTypically narrowSize-tunable emission.
CdSe/ZnS Core/ShellVisible Spectrum (Blue to Red)30-40%NarrowEnhanced quantum yield due to surface passivation. chalcogen.ro
CdSe/CdS Core/ShellVaries with core/shell dimensions50-85%27-35 nmHigh quantum yields and narrow emission peaks. nih.gov

This interactive table presents a summary of the emission characteristics of various CdSe nanostructures as determined by photoluminescence spectroscopy, highlighting the impact of size and surface passivation on their optical properties.

Time-Resolved Spectroscopy for Exciton and Carrier Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the ultrafast dynamics of excitons and charge carriers in CdSe nanostructures. These studies provide fundamental insights into the electronic properties and relaxation pathways that govern the performance of CdSe-based optoelectronic devices.

Research on 5.5 monolayer CdSe nanoplatelets using time-resolved Stark spectroscopy has provided significant findings regarding their exciton properties. The exciton binding energy in these 2D materials has been estimated to be a robust 170 meV, enabling stable excitons even at room temperature acs.org. This technique allows for the efficient tuning of emission and recombination dynamics through external electric fields. By applying electric fields up to 175 kV/cm, a significant modulation of the emission by 28% has been demonstrated acs.org. A field-dependent population model has been developed to quantify key parameters of the ground state exciton, as detailed in the table below.

ParameterValue
Exciton Binding Energy170 meV acs.org
Emission Modulation (at 175 kV/cm)28% acs.org
Ground State Exciton Transition Dipole Moment3.0 × 10⁻²⁹ Cm acs.org
Static Exciton Polarizability8.6 × 10⁻⁸ eV cm²/kV² acs.org

Further studies using pump-probe techniques can resolve dynamics occurring on sub-100 fs timescales after excitation uni-muenchen.de. In CdSe quantum dots, time-resolved photoluminescence has shown multiexponential decay with an average lifetime of 4.1 ns, indicating the presence of trap state emission nih.gov. The nonradiative decay of single excitons, a process that competes with multi-exciton generation, has been shown to occur on a picosecond timescale utexas.edu. These rapid decay dynamics are influenced by factors such as nanoparticle temperature and the density of lower-lying excitonic states utexas.edu.

X-ray Absorption Near Edge Structure (XANES) and X-ray Excited Optical Luminescence (XEOL) Investigations

X-ray Absorption Near Edge Structure (XANES) and X-ray Excited Optical Luminescence (XEOL) are powerful synchrotron-based techniques used to probe the electronic structure and local chemical environment of CdSe nanostructures.

XANES provides information on the unoccupied electronic states and the local geometry of the absorbing atom. Studies on various CdSe nanostructures, including quantum dots and nanorods, have utilized X-ray absorption fine structure (XAFS), which includes XANES, to evaluate their electronic features researchgate.net. These investigations are crucial for understanding the influence of size, shape, and capping molecules on the electronic properties of the nanostructures researchgate.net.

XEOL, on the other hand, allows for the investigation of the local chemical environment of specific sites that contribute to particular luminescent bands researchgate.net. By exciting the sample with X-rays and detecting the resulting optical luminescence, XEOL can correlate the electronic structure with the optical properties of the material. This is particularly useful for understanding the role of surface defects and capping ligands in the emission characteristics of CdSe nanostructures. For instance, XEOL can be used to study the effect of shell thickness on the spectral and temporal response of core-shell nanostructures like CdSe/CdS and CdSe/CdZnS under X-ray excitation .

Raman Spectroscopy for Phonon Modes and Vibrational Analysis

Raman spectroscopy is a non-destructive technique widely used to investigate the vibrational properties of CdSe nanostructures, providing information on phonon modes, crystal quality, and strain.

In CdSe nanostructures, the dominant Raman features are the longitudinal optical (LO) and surface optical (SO) phonon modes. For bulk CdSe, the LO phonon mode is typically observed around 210 cm⁻¹. However, in nanocrystals, this peak can shift, and an additional SO mode appears at a lower frequency, typically around 200 cm⁻¹ arxiv.org. The overtone of the LO mode (2LO) can also be observed at approximately twice the frequency of the fundamental LO mode.

Studies on core/shell CdSe/CdS nanoplatelets have identified distinct phonon modes for both the CdSe core and the CdS shell. The LO and SO modes for the CdSe core are found around 200–210 cm⁻¹, while the transverse optical (TO) mode appears near 170 cm⁻¹ in infrared spectra acs.org. For the CdS shell, the LO and SO modes are in the 250–300 cm⁻¹ region, and the TO mode is near 240 cm⁻¹ acs.org. The frequencies of these modes can shift with increasing shell thickness due to strain and phonon confinement effects acs.org. The table below summarizes the typical Raman and IR active modes in CdSe/CdS core/shell nanoplatelets.

MaterialModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)
CdSe CoreLO/SO~200-210 acs.org-
CdSe CoreTO-~170 acs.org
CdS ShellLO/SO~250-300 acs.org-
CdS ShellTO-~240 acs.org

The relative intensity of the CdS LO peak to the CdSe LO peak can be influenced by the excitation energy, showing a resonant behavior . Raman spectroscopy can also be used to identify the formation of alloys at the core/shell interface, with expected alloy modes around 200 cm⁻¹ (CdSe-like) and 285 cm⁻¹ (CdS-like) .

Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for studying the surface chemistry of CdSe nanostructures.

XPS studies have been instrumental in determining the surface composition of CdSe nanocrystals osti.gov. Core level peak positions for Cadmium (Cd) and Selenium (Se) are consistent with those of bulk CdSe osti.gov. For Cd 3d, spin-orbit splitting signals for Cd 3d₅/₂ and Cd 3d₃/₂ are centered around 404.8 eV and 411.5 eV, respectively, which are characteristic of the Cd²⁺ state in Cd-Se bonds researchgate.net. The Se 3d signal for the Se²⁻ species shows a spin-orbit doublet (Se 3d₅/₂ and Se 3d₃/₂) at approximately 53.8 eV and 54.7 eV researchgate.net.

Investigations into the surface of as-prepared CdSe nanocrystals capped with tri-n-octylphosphine oxide (TOPO) revealed that a majority of the surface Se atoms are unbonded, while surface Cd atoms are bonded to the TOPO ligands to the extent that is sterically possible osti.gov. The ligand saturation on the nanocrystal surface has been found to vary with size, from about 60% for smaller nanocrystals to 30% for larger ones osti.gov.

Furthermore, XPS is effective in identifying surface modifications and degradation. Upon exposure to air, Se surface sites can oxidize, forming a SeO₂ surface film osti.gov. This oxidation can lead to the degradation of the nanocrystals over time. The surface chemistry can be intentionally altered, for example, by dispersing the nanocrystals in pyridine, which can remove most of the phosphine (B1218219) ligands, leaving unsaturated Cd and Se surface atoms that are more susceptible to oxidation osti.gov.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). EDX relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum wikipedia.org.

In the context of CdSe nanostructures, EDX is routinely used to confirm the elemental composition and stoichiometry. The technique can identify the presence of cadmium and selenium in the synthesized nanoparticles and films researchgate.netresearchgate.net. By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can provide semi-quantitative information about the relative abundance of the constituent elements nih.gov.

For example, EDX analysis of CdSe films has been used to confirm the presence of cadmium and selenium, along with other elements that may be introduced during synthesis or post-deposition treatments, such as chlorine from an activation step researchgate.net. The accuracy of quantitative EDX analysis can be affected by factors such as overlapping X-ray emission peaks from different elements wikipedia.org. Despite this, it remains a powerful and widely used tool for rapid elemental characterization of CdSe nanostructures.

Scanning Tunneling Microscopy (STM) for Surface Electronic Cloud and Density of States

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. Beyond topography, STM can be used in a spectroscopic mode (Scanning Tunneling Spectroscopy, STS) to probe the local density of states (DOS) of a material, providing insights into its electronic structure.

For CdSe nanostructures, STM and STS have been employed to visualize the surface electronic cloud and measure the electronic energy levels. By measuring the differential conductance (dI/dV), which is proportional to the local DOS, the conduction and valence band edges of the nanocrystals can be determined davidpublisher.com.

STM studies have been conducted on colloidal CdSe nanocrystals to measure their single-particle energy levels uu.nl. These measurements provide a direct look at the quantized energy levels that arise from quantum confinement. The results from STS can be compared with theoretical calculations to gain a deeper understanding of the electronic transitions observed in optical absorption spectra uu.nl. The technique allows for the mapping of the density of states as a function of energy at a specific point on the sample surface or across the surface to create a DOS map harvard.edu. This provides a detailed picture of the spatial and energetic distribution of electronic states on the surface of CdSe nanostructures.

Theoretical and Computational Studies of Cadmium Selenide

Electronic Structure Calculations

Electronic structure calculations are essential for understanding the intrinsic electronic properties of materials, such as their band structure, which dictates their optical and electrical behavior. For CdSe, these methods have been crucial in elucidating the nature of its semiconductor properties, particularly in the context of quantum confinement in nanocrystals.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the study of CdSe, DFT has been instrumental in calculating its band structure and other electronic properties. Various approximations to the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are commonly employed.

Calculations for bulk CdSe in the zinc blende and wurtzite phases have been performed to determine structural and electronic properties. For the zinc blende phase, a calculated lattice parameter of 6.06 Å shows good agreement with the experimental value of 6.08 Å. ias.ac.in Similarly, for the wurtzite phase, calculated lattice parameters of a = 4.28 Å and c = 6.98 Å are in close agreement with experimental data (a = 4.30 Å and c = 7.02 Å). ias.ac.in

However, a well-known limitation of standard DFT functionals like LDA and GGA is the underestimation of the band gap in semiconductors. For CdSe, experimental values for the band gap are approximately 1.68 eV for the zinc blende phase and 1.74 eV for the wurtzite phase. ias.ac.in DFT calculations often yield significantly lower values. For instance, one study reported band gap values of 0.408 eV (LDA) and 1.105 eV (GGA). geniusjournals.org Another study using the Engel-Vosko GGA (EV-GGA) approach calculated a band gap of 1.12 eV, which was noted to be closer to the experimental value compared to other theoretical calculations. ijert.org To address this underestimation, more advanced methods like the Hubbard-correction (GGA+U) and hybrid functional approximations (PBE0 or HSE06) have been used to provide more accurate band gap values. researchgate.netpnu.edu.ua

The electronic properties are also revealed through the total and partial density of states (TDOS and PDOS), which show the contributions of different atomic orbitals to the electronic bands. In CdSe, the valence band is primarily composed of Se-4p states, while the conduction band is mainly formed by Cd-5s states. geniusjournals.org

Method Calculated Band Gap (eV) Experimental Band Gap (eV)
LDA0.408 geniusjournals.org~1.7 geniusjournals.org
GGA1.105 geniusjournals.org~1.7 geniusjournals.org
EV-GGA1.12 ijert.org~1.7 ijert.org

For nanoscale systems like quantum dots, pseudopotential methods offer a computationally efficient way to calculate their electronic structure. A semiempirical pseudopotential method, incorporating nonlocal potentials and spin-orbit coupling, has been successfully applied to wurtzite CdSe quantum dots containing up to 1000 atoms. colorado.eduaps.orgsemanticscholar.org This approach solves the single-particle Schrödinger equation for the quantum dot, where the potential is a superposition of the screened pseudopotentials of the individual atoms. colorado.edu

A key aspect of these calculations is the simulation of surface passivation. In experimental systems, the surface of quantum dots is typically capped with organic ligands to passivate dangling bonds. colorado.edu In the theoretical model, this is often simulated by placing short-range electrostatic potentials near the surface atoms to mimic the effect of these ligands. colorado.edu

These pseudopotential calculations have shown excellent agreement with experimental results. The calculated optical absorption spectra reproduce the key features observed experimentally, and the exciton (B1674681) energies agree to within approximately 0.1 eV across a range of dot sizes. colorado.eduaps.orgsemanticscholar.orgresearchgate.net A critical factor for achieving this level of accuracy is the inclusion of a size-dependent dielectric constant in the calculation of the Coulomb interaction energy. colorado.edusemanticscholar.org

The quantum confinement effect is a hallmark of semiconductor nanocrystals, leading to a size-dependent band gap. The Effective Mass Approximation (EMA) provides a foundational theoretical framework for understanding this phenomenon. In this model, the electron and hole are treated as particles with effective masses (me and mh, respectively) confined within the spherical potential of the quantum dot. scirp.org

Based on the EMA, the Brus equation was developed to quantify the relationship between the band gap of a quantum dot (E_QD) and its radius (R). The equation demonstrates that the band gap of the quantum dot is larger than that of the bulk material (E_bulk) by an amount that is inversely proportional to the square of the radius. scirp.orgwikipedia.org

The general form of the Brus Equation is: wikipedia.org

Where:

ΔE is the emission energy of the quantum dot.

E_gap is the band gap energy of the bulk semiconductor.

h is Planck's constant.

r is the radius of the quantum dot.

m*e is the effective mass of the electron.

m*h is the effective mass of the hole.

This model effectively explains the experimentally observed blue shift in the absorption and emission spectra of CdSe quantum dots as their size decreases. researchgate.net The confinement becomes significant when the nanocrystal radius is comparable to or smaller than the exciton Bohr radius (approximately 6 nm for CdSe). scirp.org The Brus equation holds well in the strong confinement regime but breaks down for very small clusters where the concept of effective mass is no longer valid. scirp.org

Parameter Value for CdSe
Bulk Band Gap (E_gap)1.74 eV wikipedia.org
Electron Effective Mass (me)0.13 m_e wikipedia.org
Hole Effective Mass (mh)0.45 m_e wikipedia.org
Exciton Bohr Radius~6 nm scirp.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide detailed insights into dynamic processes such as structural phase transitions and morphological changes in materials like CdSe.

MD simulations have been employed to investigate the solid-to-solid structural phase transformations in CdSe nanocrystals under hydrostatic pressure. lsu.edu These simulations have explored the transition from the four-fold coordinated wurtzite structure to the six-fold coordinated rocksalt structure. lsu.eduaip.org The simulations are often performed by embedding the nanocrystal in a pressure medium, such as atoms interacting via a Lennard-Jones potential, and systematically increasing the pressure. lsu.edu

Studies on CdSe nanorods have revealed that the transformation pressure is size-dependent, with longer nanorods transforming at lower pressures that are closer to the bulk transformation pressure. lsu.eduaip.org This is consistent with experimental observations. The transformation is observed to be reversible, with the nanocrystal reverting from the rocksalt to a four-fold coordinated phase upon pressure release. lsu.edu The reverse transformation, however, can result in a structure with stacking faults, containing both wurtzite and zinc blende domains. aip.org

Analysis of the atomic trajectories during the simulation indicates that the transformation typically nucleates at the surface of the nanocrystals and propagates inward. lsu.edu The microscopic mechanism for the transformation in nanorods is found to be similar to that observed in bulk CdSe, involving atomic shifts within the (0001) plane of the wurtzite structure. aip.org

Nanorod Aspect Ratio (Diameter:Length) Observation
1:1, 1:2, 1:4, 1:12Forward transformation pressure decreases with increasing nanorod length. aip.org
Varied lengths (44Å to 600Å)Nucleation of the rocksalt phase begins at the surface and spreads inward. lsu.edu

MD simulations have also been used to explore the effect of temperature on the morphology of CdSe nanocrystals. These simulations have shown that spherical zinc blende nanocrystals can undergo a transformation into more complex shapes, such as tetrapods or octapods, as a result of heating. acs.org

This morphological transition is driven by a local phase transformation from the zinc blende to the wurtzite structure within the nanocrystal. acs.org The simulations, conducted over nanosecond timescales, show that this partial sphere-to-tetrapod or sphere-to-octapod transition is dependent on both the temperature and the initial size of the nanocrystal. The total potential energy of a tetrapod structure was found to be lower than that of a spherical zinc blende nanocrystal with the same number of atoms, suggesting a thermodynamic driving force for the transformation. acs.org

Interestingly, the mechanism for the formation of the wurtzite subdomains is not a simple slip mechanism. Instead, it is mediated by the formation of highly mobile Cadmium vacancies on the {111} atomic planes of the zinc blende structure. acs.org These simulation results are in good agreement with high-resolution transmission electron microscopy (HR-TEM) observations of colloidal CdSe nanocrystals that have been subjected to heating. acs.org

Exciton and Carrier Dynamics Simulations

Surface defects in colloidal quantum dots are a primary cause of nonradiative losses, which can diminish their optical efficiency. arxiv.orgosti.govarxiv.org Atomistic simulations, utilizing model Hamiltonians based on electronic structure calculations, have been instrumental in investigating the microscopic mechanisms of exciton trapping and recombination. arxiv.orgosti.govarxiv.org These simulations often focus on CdSe/CdS core/shell quantum dots, where a single hole trap, such as an unpassivated sulfur atom, is introduced. arxiv.orgosti.govarxiv.org

By systematically varying parameters like the defect depth and the reorganization energy, researchers can uncover how defect-induced excitonic states mediate energy relaxation pathways. arxiv.orgosti.govarxiv.org A single localized defect can give rise to a spectrum of excitonic states, leading to diverse dynamical regimes. arxiv.orgosti.gov These can range from slow, energetically off-resonant trapping to rapid, cascaded relaxation through in-gap defect states. arxiv.orgosti.gov

These computational models demonstrate how defect-induced polaron shifts and exciton-phonon couplings control the competition between efficient radiative emission and fast nonradiative decay. arxiv.orgosti.gov Dangling chalcogenide atoms, for example, are known to create hole-trapping excitonic states within the band gap of CdSe/CdS core-shell quantum dots. escholarship.org The simulations reveal that a single trap state can generate multiple excitonic defect states below the energy of the lowest intrinsic exciton, with the number and energy of these states depending on the depth of the hole trap. escholarship.org

The insights gained from these simulations clarify the microscopic origins of defect-assisted loss channels and provide pathways for improving the optoelectronic properties of quantum dots through targeted surface and defect engineering. arxiv.orgosti.gov

Table 2: Key Parameters in Atomistic Simulations of Exciton Dynamics in CdSe QDs

Parameter Definition Role in Exciton Dynamics
Defect Depth (Δεht) The energy level of the hole trap relative to the valence band edge. Influences the energy of defect-induced excitonic states and can create multiple in-gap states from a single trap. escholarship.org
Reorganization Energy (λ) The energy released when the system relaxes to its new equilibrium geometry after a charge transfer event. Governs the rates of trapping and nonradiative recombination, influencing the balance between radiative and nonradiative pathways. arxiv.orgosti.govresearchgate.net
Exciton-Phonon Coupling The interaction between the exciton (electron-hole pair) and the lattice vibrations (phonons) of the nanocrystal. Mediates energy transfer and relaxation, playing a crucial role in nonradiative decay processes. arxiv.orgosti.gov

The transport of charge carriers in thin films composed of CdSe nanocrystals, such as quantum rods, can be effectively described by resonant tunneling models. aip.org These models are particularly useful for explaining the current-voltage characteristics and current transients observed under optical excitation. aip.org In this framework, charge carriers are considered to tunnel through the potential barriers created by the organic ligands separating the individual nanocrystals. aip.org

Phototransport studies on thin films of organically capped colloidal CdSe quantum rods have shown that while the films have poor transport properties in the dark, a significant photocurrent can be observed. aip.org The resonant tunneling model has been successfully applied to explain the experimental data, providing reasonable values for parameters that characterize the carrier tunneling mechanism. aip.org

A notable phenomenon observed in these films is a significant and often irreversible quenching of the photocurrent. aip.org This degradation of transport properties can occur with the aging of the sample, particularly in the presence of oxygen, or as a result of current flowing through the device. aip.org The resonant tunneling model provides a scenario to explain this degradation, attributing it to the trapping of charge carriers by defect states at the barrier between the nanocrystals. aip.org This charge trapping leads to an increase in the height of the potential barrier, thereby impeding further carrier transport. aip.org The density of these trap centers can increase due to the oxidation of the CdSe surface. aip.org

Defect State Modeling and Analysis in Cadmium Selenide (B1212193)

Computational studies have revealed that CdSe nanocrystals can be considered inherently defective. nih.gov Even in simulations of stoichiometric, fully passivated nanocrystals with no vacancies, the low-energy spectrum is dominated by dark, surface-associated excitations. nih.gov This suggests that some "defects" are an intrinsic feature of the nanocrystal surface structure rather than being solely due to compositional imperfections. nih.gov

Time-dependent density functional theory (TD-DFT) simulations have shown that a majority of these low-lying dark states involve holes that are localized on two-coordinate Se atoms on the nanocrystal surface. nih.gov The prevalence of these surface states increases with the size of the nanocrystal. nih.gov These findings challenge simpler models, like the particle-in-a-sphere model, which often predict a lowest excited state that is bright and well-separated from any dark states. nih.gov

The presence of defect states significantly impacts the photoluminescence of CdSe. Deep-level emission bands, observed at energies well below the band edge, are generally assigned to crystal or surface defects that create trapping states. researchgate.net These states provide lower-energy radiative pathways that compete with the near-band-edge emission. researchgate.net Modeling suggests that these defects could be related to divacancies of cadmium and selenium (VCd–VSe). researchgate.net

Furthermore, the chemical environment can influence the nature and density of surface defects. The ratio of precursors to ligands during synthesis can modulate the crystal surface defects, which in turn affects the excitonic relaxation and the interaction of the nanocrystals with their environment. researchgate.net Passivating these surface defects, for example by introducing indium, has been shown to increase carrier mobility and lifetime in CdSe quantum dot thin films, underscoring the importance of defect control for device performance. nih.gov

Cadmium Selenide Heterostructures and Hybrid Systems

Core/Shell Cadmium Selenide (B1212193) Nanocrystals

Core/shell nanocrystals are a class of composite nanomaterials where a core of one semiconductor is coated with a shell of another. This architecture is particularly effective in improving the optical properties and stability of the core nanocrystal. The shell passivates surface defects, which are often non-radiative recombination centers, thereby enhancing the photoluminescence quantum yield. researchgate.net Furthermore, the shell can confine the charge carriers within the core or allow them to delocalize into the shell, depending on the band alignment of the core and shell materials. nih.gov

CdSe/CdS Core/Shell Systems

In CdSe/CdS core/shell nanocrystals, the cadmium sulfide (B99878) (CdS) shell has a wider bandgap than the CdSe core. This structure results in a systematic red shift in both the absorption and emission spectra upon the deposition of the CdS shell, confirming the growth of the shell over the CdSe core. researchgate.net The quantum yield of photoluminescence is also observed to increase with the addition of the CdS shell. researchgate.netbasjsci.edu.iq For instance, the quantum yield of pure CdSe nanoparticles was found to be 30% and increased to 40% after being coated with a CdS shell. basjsci.edu.iq

In the CdSe/CdS core/shell structure, the holes are confined to the core, while the electrons are delocalized over the entire nanocrystal due to the similar electron affinities of the core and shell materials. researchgate.netbasjsci.edu.iq This separation of the electron and hole lowers the confinement energy of the exciton (B1674681), contributing to the observed red shift in the absorption spectra. basjsci.edu.iq The synthesis of these core/shell nanocrystals can be achieved through methods such as modified organometallic precursor routes, where the increased time of synthesis leads to an increase in shell thickness. researchgate.netbasjsci.edu.iq

CdSe/ZnS Core/Shell Systems

The coating of CdSe cores with a zinc sulfide (ZnS) shell, another wide bandgap semiconductor, is a common strategy to enhance the photoluminescence and stability of the nanocrystals. djes.info The ZnS shell effectively passivates the surface of the CdSe core, reducing the number of surface trap states that can lead to non-radiative recombination. nih.gov This passivation leads to a significant increase in the photoluminescence quantum yield, with values reported to be as high as 30-50% at room temperature for (CdSe)ZnS composite quantum dots. columbia.edu

The absorption spectra of CdSe/ZnS core/shell quantum dots are typically broader and slightly red-shifted compared to the bare CdSe cores. columbia.edu This red shift is more pronounced in smaller dots where the leakage of the exciton into the ZnS shell has a more significant effect on the confinement energies of the charge carriers. columbia.edu The photoluminescence intensity is also remarkably enhanced after coating with a ZnS layer. acs.org The synthesis of these core/shell structures can be performed via a two-step process involving the initial synthesis of CdSe cores followed by the controlled deposition of the ZnS shell. columbia.edu

Impact of Shell Thickness on Optical Properties and Exciton Delocalization

The thickness of the shell in core/shell nanocrystals plays a crucial role in determining their optical properties and the degree of exciton delocalization.

In CdSe/CdS systems , as the CdS shell thickness increases, a gradual red shift in the photoluminescent peak emission is observed. For example, in one study, the emission peak shifted from 558 nm to 600 nm as the shell thickness was increased. The photoluminescence quantum yield (PL QY) also varies with shell thickness, initially increasing and then showing a minor reduction as the shell growth continues. For a 2.8 nm diameter CdSe core, the PL QY varied from 4.3% to 19.2% as the CdS shell thickness increased from 0.5 to 2 nm. This is because a thicker shell can better passivate the core's surface, but an excessively thick shell can introduce strain and new defects. The delocalization of the electron into the CdS shell is a key feature of this system, and a thicker shell provides a larger volume for the electron wavefunction, which can weaken the electron-hole interaction and affect the recombination dynamics.

For CdSe/ZnS systems , the photoluminescence intensity generally increases with the initial growth of the ZnS shell and then starts to decrease if the shell growth continues beyond an optimal thickness. acs.org The quantum yield has been observed to increase with shell thickness up to about 3 monolayers, after which it decreases. djes.info The center wavelength of the fluorescence spectrum also shows a red shift, which tends to decrease with a larger CdSe particle size. djes.info The exciton is more confined to the CdSe core in this system due to the larger conduction band offset compared to CdSe/CdS. However, there is still some probability of the charge carriers tunneling into the shell, especially for very thin shells, which can influence the optical properties. acs.org

Table 1: Effect of CdS Shell Thickness on Optical Properties of CdSe/CdS Nanocrystals
CdSe Core Diameter (nm)CdS Shell Thickness (nm)First Exciton Peak (nm)Photoluminescence Peak (nm)Photoluminescence Quantum Yield (%)Reference
2.80 (core only)549558-
2.8~0.5 (S1)560-4.3 ± 0.4
2.8- (S3)--~19.2 ± 1.9
2.8~2 (S5)586600-
Table 2: Effect of ZnS Shell Thickness on Optical Properties of CdSe/ZnS Nanocrystals
CdSe Core Diameter (Å)ZnS Shell CoverageAbsorption Peak ShiftPhotoluminescence Quantum Yield (%)Reference
231-2 monolayersRed-shifted40 columbia.edu
421-2 monolayersRed-shifted50 columbia.edu
481-2 monolayersRed-shifted35 columbia.edu
551-2 monolayersRed-shifted30 columbia.edu
-~3 monolayers-Highest djes.info

Cadmium Selenide-Based Heterojunctions

A heterojunction is the interface between two different semiconductor materials. These junctions are fundamental components in many electronic and optoelectronic devices. The properties of a heterojunction are largely determined by the band alignment of the two semiconductors.

Type-I and Type-II Heterostructures involving Cadmium Selenide

In a Type-I heterostructure , the bandgap of one semiconductor is entirely contained within the bandgap of the other. In the context of CdSe, a CdSe/ZnS core/shell system is a typical example of a Type-I heterostructure, where both the electron and the hole are primarily confined within the lower bandgap CdSe core. This confinement leads to a high probability of radiative recombination within the core.

In a Type-II heterostructure , the conduction and valence band edges of the two semiconductors are staggered. This alignment leads to the spatial separation of electrons and holes across the interface. For example, in CdTe/CdSe core/shell quantum dots, the hole is mostly confined to the CdTe core, while the electron resides predominantly in the CdSe shell. Similarly, in CdSe/ZnTe core/shell systems, the electron is mainly in the CdSe core, and the hole is in the ZnTe shell. This charge separation in Type-II heterostructures results in longer exciton lifetimes compared to Type-I systems and allows for the emission of light at energies lower than the bandgaps of either of the constituent materials. The transition from a Type-I to a quasi-Type-II band alignment can sometimes be observed in CdSe/CdS nanorods, depending on the size of the CdSe core.

Si-Cadmium Selenide Nanoheterostructures

Heterojunctions formed between silicon (Si) and cadmium selenide are being explored for applications in electronic and optoelectronic devices, such as solar cells. These nanoheterostructures can be fabricated by depositing CdSe thin films onto a silicon substrate. researchgate.net One method for this deposition is DC plasma sputtering, which can be used to create CdSe nanocrystalline thin films on a silicon wafer. basjsci.edu.iq Another approach is chemical bath deposition, which has been used to grow n-type CdSe thin films on silicon substrates to form a device structure. researchgate.net The morphology of the deposited CdSe can be controlled by varying the deposition time, leading to the formation of nanograins or nanowire structures. researchgate.net The current-voltage characteristics of these CdSe/Si heterojunctions demonstrate their potential for photovoltaic applications, with observed open-circuit voltages and short-circuit currents under illumination. basjsci.edu.iq

Hybrid Materials Integrating Cadmium Selenide

Integrating Cadmium Selenide (CdSe) quantum dots (QDs) into polymer matrices is a highly effective strategy for creating robust, processable, and functional hybrid materials. This approach combines the unique, size-tunable optical and electronic properties of CdSe QDs with the mechanical flexibility, stability, and ease of fabrication associated with polymers. The polymer matrix can protect the QDs from environmental degradation, prevent their aggregation, and provide a suitable medium for their incorporation into solid-state devices.

A variety of polymers have been utilized as hosts for CdSe QDs, including polyvinylpyrrolidone (B124986) (PVP), polyvinyl alcohol (PVA), and polymethyl methacrylate (B99206) (PMMA). The method of incorporation is crucial to the final properties of the composite. One successful technique is the in situ synthesis of CdSe QDs directly within the polymer template. For instance, CdSe QDs have been formed in solid polyvinyl chloride (PVC) and polyvinylidene difluoride (PVDF) templates at mild temperatures, resulting in hybrid materials with highly stable photoluminescence even in harsh conditions such as high humidity, acidic, and alkaline environments.

These composites are promising for a range of applications. For example, CdSe QDs embedded in polylaurylmethacrylate have been used to create optical temperature probes, where the photoluminescence intensity changes linearly with temperature. Furthermore, the combination of CdSe QDs with conductive polymers can be used to fabricate photovoltaic devices and other photonic structures. The polymer not only provides a structural scaffold but can also influence the electronic properties of the QDs, sometimes leading to shifts in the absorption and emission spectra of the nanocomposite.

Polymer MatrixSynthesis/Integration MethodKey Findings / PropertiesPotential Application
Polyvinylpyrrolidone (PVP)In situ synthesisProvides size regulation and stability for CdSe QDs.Biosensors, bio-based semiconductors.
Polyvinyl alcohol (PVA)Wet chemical synthesis / embeddingRed shift observed in absorption and photoluminescence spectra.Solar cells, nonlinear optics.
Polymethyl methacrylate (PMMA)Embedding via solution mixingAllows for the creation of active polymer optical fibers with luminescent properties.Polymer optical fiber technology, sensors.
Polyvinyl chloride (PVC) / Polyvinylidene difluoride (PVDF)In situ synthesis in solid templatesExceptional photoluminescence stability in harsh environments (humidity, acid, alkali).Stable optical components, sensors for harsh environments.

The creation of hybrid systems by combining CdSe QDs with other advanced nanomaterials, particularly graphene and carbon nanotubes (CNTs), has opened new avenues for developing high-performance optoelectronic devices. These hybrid materials leverage the strong light-absorbing properties of CdSe QDs and the exceptional charge transport characteristics of carbon-based nanomaterials.

When CdSe QDs are interfaced with graphene, a highly efficient electron transfer process can occur from the photo-excited QDs to the graphene sheet. This charge transfer is extremely fast, taking place on a femtosecond timescale. The direct junction between the QDs and the graphene basal plane facilitates this process, leading to a significant quenching of the photoluminescence (PL) of the CdSe QDs. While PL quenching is often seen as a loss in light-emitting applications, in this context, it is direct evidence of efficient charge separation, which is highly desirable for photocurrent generation. Devices fabricated from CdSe-graphene hybrids have demonstrated large photocurrent effects and fast response times, making them suitable for applications in photodetectors and flexible optoelectronics. The synthesis of these hybrids can be achieved through methods such as the direct growth of CdSe QDs on graphene prepared by chemical vapor deposition (CVD) or through hydrothermal methods to create CdSe-reduced graphene oxide (RGO) composites. researchgate.netmdpi.com

Similarly, CdSe QDs have been successfully integrated with single-walled carbon nanotubes (CNTs). bohrium.com This combination is also driven by the potential for efficient charge transfer between the two components, which is attractive for creating novel photoconductive systems. imdea.org Functionalization of both the CNTs and the QDs is often employed to facilitate a strong linkage between them. bohrium.com These CdSe-CNT composites have been explored for use in Schottky junction solar cells, where the junction between the CNT film and a CdSe nanobelt generates a photovoltaic effect. acs.org

Beyond carbon nanomaterials, CdSe QDs have been integrated with other two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs) like tungsten disulfide (WS₂). nih.gov In these hybrid structures, non-radiative energy transfer can occur between the CdSe QDs and the TMD layer, creating possibilities for novel sensor and photodetector designs. nih.gov The synergy between CdSe QDs and other nanomaterials provides a powerful platform for engineering next-generation materials with tailored electronic and optical properties.

Advanced Applications of Cadmium Selenide in Optoelectronics and Energy Academic Perspectives

Photovoltaic Device Architectures and Performance Enhancement

Cadmium selenide (B1212193) (CdSe) is a versatile semiconductor material extensively investigated for its potential in next-generation photovoltaic devices due to its tunable bandgap, high absorption coefficient, and amenability to various fabrication techniques. Academic research has focused on several device architectures to enhance performance, including quantum dot sensitized solar cells, thin-film solar cells, and hybrid heterostructures.

Cadmium Selenide Quantum Dot Sensitized Solar Cells (QDSSCs)

Quantum dot-sensitized solar cells (QDSSCs) represent a significant area of research, utilizing CdSe quantum dots (QDs) as the light-harvesting component. nih.gov These devices offer advantages such as the potential for multiple exciton (B1674681) generation, ease of manufacturing, and low cost. nih.gov The performance of CdSe QDSSCs is influenced by factors like the size, morphology, and density of the quantum dots, which affect electron injection efficiency and light-harvesting capacity. nih.gov

However, the power conversion efficiency of QDSSCs has generally been lower than that of dye-sensitized solar cells, primarily due to challenges such as narrow absorption areas and charge recombination at the quantum dot/electrolyte and TiO₂/electrolyte interfaces. nih.gov To overcome these limitations, researchers have explored various strategies. Doping metal ions into CdSe QDs is one approach to improve efficiency. mdpi.com Another strategy involves creating multilayer QD structures, combining CdSe with other quantum dots like Cadmium Sulfide (B99878) (CdS) or Cadmium Telluride (CdTe) to broaden the light absorption spectrum. mdpi.com For instance, co-sensitizing titanium dioxide (TiO₂) nanowires with both CdS and CdSe has resulted in improved efficiencies. aip.org The use of passivation layers, such as a double layer of Zinc Sulfide (ZnS) and Silicon Dioxide (SiO₂), has also been shown to significantly enhance performance by reducing charge recombination, leading to a power conversion efficiency of 4.91% in one study. researchgate.net

Device ConfigurationPower Conversion Efficiency (PCE)Reference
CdSe QDSSC with external voltage applied during SILAR process3.27% researchgate.net
CdS/CdSe quantum dots co-sensitized solar cells with ZnS/SiO₂ passivation4.91% researchgate.net
Optimized CdSe/CdS/ZnO nanowire photoanode4.8% acs.org
Graphene QDs combined with CdSe QDs on TiO₂ membrane6% mdpi.com

Cadmium Selenide Thin Film Solar Cells

Cadmium selenide thin-film solar cells are another promising avenue for photovoltaic applications. CdSe possesses a direct bandgap of approximately 1.7 eV, making it an ideal candidate for the top cell in silicon-based tandem solar cells. hep.com.cn This configuration has the potential to surpass the Shockley-Queisser limit for single-junction devices. hep.com.cn Despite its favorable optoelectronic properties, remarkable stability, and low manufacturing cost, the development of CdSe thin-film solar cells has been limited by the lack of suitable manufacturing processes to produce high-quality crystalline films with low defect densities. pv-magazine.com

Recent advancements in fabrication techniques, such as rapid thermal evaporation (RTE), have shown promise in overcoming these challenges. hep.com.cn The RTE method facilitates the deposition of CdSe thin films with large grain sizes and high purity. hep.com.cn In one notable study, a CdSe thin-film solar cell with a thickness of 500 nm, fabricated using RTE, achieved a power conversion efficiency of 1.88%. pv-magazine.com This device featured an open-circuit voltage of 0.501 V, a short-circuit current of 6.45 mA/cm², and a fill factor of 58.1%. pv-magazine.com Other fabrication methods for CdSe thin films include thermal evaporation, pulsed laser deposition, electrochemical deposition, chemical bath deposition, and spray pyrolysis. ijcrt.orgresearchgate.net The choice of deposition technique can significantly influence the film's optical, structural, and electrical properties. ijcrt.org For instance, annealing the films after deposition can increase grain size and improve solar energy conversion efficiency. researchgate.net

Fabrication MethodAchieved EfficiencyKey ParametersReference
Rapid Thermal Evaporation (RTE)1.88%Voc: 0.501 V, Jsc: 6.45 mA/cm², FF: 58.1% pv-magazine.com

Hybrid Heterostructures for Photovoltaic Applications

Hybrid heterostructures that combine CdSe with other materials, particularly organic polymers, are being explored to leverage the advantageous properties of both components. In these architectures, CdSe typically functions as an electron acceptor, absorbing light in the visible part of the spectrum. nih.gov A common approach involves blending CdSe nanocrystals with thiophene-based polymers like poly(3-hexylthiophene) (P3HT). nih.gov

The efficiency of these hybrid solar cells is critically dependent on creating a continuous percolation network between the CdSe nanocrystals and the organic material to ensure efficient charge generation and transport. nih.gov The interface between the polymer and the nanocrystals plays a crucial role, as surface traps can significantly impact device performance. nih.gov Research in this area also extends to combining CdSe with other inorganic nanocrystals, such as Cadmium Sulfide (CdS) and Cadmium Telluride (CdTe), to create more complex heterostructures with tailored light absorption and charge transport properties. nih.gov

Carrier Dynamics and Collection Efficiency in Photovoltaic Systems

Understanding the dynamics of charge carriers—electrons and holes—is fundamental to improving the efficiency of CdSe-based photovoltaic devices. The processes of carrier cooling, charge transfer across interfaces, and recombination mechanisms occur on ultrafast timescales, typically from picoseconds to nanoseconds. proquest.com Advanced spectroscopic techniques such as intensity-modulated photovoltage spectroscopy (IMVS) and intensity-modulated photocurrent spectroscopy (IMPS) are employed to study carrier transport and recombination in CdSe QDSSCs. researchgate.net

Light-Emitting Applications

Beyond photovoltaics, cadmium selenide quantum dots are at the forefront of research and development in light-emitting applications, particularly in the fabrication of quantum dot light-emitting diodes (QLEDs).

Cadmium Selenide Quantum Dot Light-Emitting Diodes (QLEDs)

Cadmium selenide quantum dots are highly promising materials for QLEDs due to their narrow emission spectra, high photoluminescence quantum yield, and the ability to tune their emission color by changing the quantum dot size. researchgate.net These properties allow for the creation of displays with excellent color purity and a wide color gamut. researchgate.net

A typical QLED architecture involves a CdSe/ZnS core/shell quantum dot emissive layer sandwiched between electron and hole transport layers. bohrium.com The use of a Zinc Sulfide (ZnS) shell helps to passivate the surface of the CdSe core, improving stability and luminous efficiency. Significant research efforts are focused on optimizing the device structure to ensure balanced charge injection into the emissive layer, which is crucial for achieving high efficiency and brightness. bohrium.com

Recent advancements have led to the fabrication of all-solution-processable QLEDs, which can reduce manufacturing costs. bohrium.com By employing high-mobility multi-hole-transporting layers and a transparent silver nanowire electrode, researchers have developed a double-sided emitting QLED with a low turn-on voltage of 2.2 V and a high luminance of 41,010 cd/m². bohrium.com This device also demonstrated a high current efficiency of 15.2 cd/A and an external quantum efficiency of 8.2%. bohrium.com

Device StructureMaximum LuminanceExternal Quantum Efficiency (EQE)Current EfficiencyReference
All-solution processable double-sided emitting QLED41,010 cd/m²8.2%15.2 cd/A bohrium.com
InP/ZnSe QDs with CBP hybrid emissive layer14,600 cd/m²11.6%- dntb.gov.ua
Alloyed CdSₓSe₁₋ₓ QDs-based LED761 cd/m²-0.82 cd/A dntb.gov.ua
QLED with F4TCNQ doped CuSCN169,230 cd/m²-35.1 cd/A dntb.gov.ua

Tunable Luminescence from Cadmium Selenide Nanostructures

The luminescence of cadmium selenide (CdSe) nanostructures is a key property for their application in optoelectronics, and its tunability allows for the precise control of emitted light. The emission wavelength of CdSe quantum dots (QDs) can be tailored by controlling their size and shape during synthesis. Larger QDs, around 5–6 nm in diameter, emit at longer wavelengths, producing colors like orange or red, while smaller QDs (2–3 nm) emit at shorter wavelengths, resulting in blue and green light. wikipedia.org This size-dependent emission is a direct consequence of quantum confinement, where the spatial confinement of electrons and holes in the nanocrystal leads to discrete, size-dependent energy levels. wikipedia.org

Beyond synthetic control, the photoluminescence (PL) of CdSe nanostructures can be actively tuned post-synthesis through various external stimuli and surface modifications. One approach involves the application of an external magnetic field. Studies on CdSe/ZnS core/shell quantum dots have shown that increasing a magnetic field up to 90 G can lead to a decrease in photoluminescence intensity. nih.govkuleuven.be This phenomenon is attributed to the Zeeman splitting of defect-associated energy levels, which can trap electrons in a metastable state and reduce the number of radiative recombinations. nih.gov

Surface chemistry provides another powerful tool for tuning luminescence. The replacement of native ligands on colloidal CdSe QDs with a series of para-substituted anilines has been shown to decrease the PL of the quantum dots. nih.govacs.org The extent of this quenching effect is dependent on the nature of the substituent on the aniline (B41778) ligand, spanning four orders of magnitude in molar ratio required to halve the PL. nih.govacs.org The mechanism of this interaction can range from the passivation of surface Cadmium (Cd²⁺) sites to reductive quenching via photoinduced hole transfer, depending on whether the ligand is electron-withdrawing or electron-donating. nih.gov

Furthermore, coupling CdSe/CdS core-shell QDs with gold nanoparticles (AuNPs) can enhance their photoluminescence through plasmonic effects. acs.org By controlling the distance between the QDs and AuNPs with a spacer layer, it is possible to mitigate quenching effects like Förster resonance energy transfer (FRET) and achieve a significant PL enhancement. acs.org The maximum enhancement was observed with a 25 nm spacer, demonstrating the potential of this coupled structure for applications requiring improved light emission. acs.org

Single-Photon Emission Characteristics from Cadmium Selenide Quantum dots

Cadmium selenide (CdSe) quantum dots are prominent candidates for the development of single-photon sources, a critical component for quantum cryptography and quantum computation. wikipedia.orgnih.gov Ideally, a single-photon emitter generates exactly one photon per excitation cycle. aip.org While colloidal quantum dots are known to be single-photon sources, their performance can be limited by multi-photon emission, especially at higher excitation powers. aip.org

Research has demonstrated that epitaxially grown, self-assembled CdSe/Zn(S,Se) quantum dots can achieve nearly perfect single-photon emission at low temperatures. aip.org These sources have been shown to operate at temperatures up to 200 K, showcasing their potential for non-classical light generation under less stringent cooling conditions. aip.orgresearchgate.net Even at 200 K, the multi-photon emission probability is significantly suppressed compared to a classical light source of the same intensity. aip.orgresearchgate.net

At room temperature, giant-shell CdSe/CdS quantum dots are bright and exhibit suppressed blinking, but their single-photon purity can be compromised by efficient multiexcitonic emission. rsc.orgrsc.org A significant breakthrough in enhancing the purity of single-photon emission from these quantum dots involves leveraging the large blueshift of the biexciton photoluminescence spectrum. rsc.orgrsc.org By spectrally filtering the emission, it is possible to reduce the biexciton quantum yield relative to the exciton emission, thereby improving the single-photon purity. rsc.org For instance, a reduction in the second-order correlation function at zero delay, g²(0), from 0.07 to 0.03 has been demonstrated. rsc.org

Further engineering of the quantum dot structure, such as in the ZnS/CdSe/CdS system, has been shown to significantly improve single-photon emission probabilities. aip.org These engineered quantum dots exhibit a remarkably low relative biexciton quantum yield of 2.3% ± 1.2%, a significant improvement over the 13.6% ± 3.2% observed in conventional CdSe/CdS quantum dots. aip.org This leads to a greatly improved g²(0) of approximately 0.04 at an average number of excitons of 2.17, where conventional dots show a g²(0) greater than 0.5. aip.org

The integration of CdSe quantum dots with photonic structures, such as multimode tapered nanoantennas, offers another avenue to create bright and efficient single-photon emitters for the visible spectral range. nih.gov These structures can collect and directionally extract the light from a single quantum dot, leading to a tenfold increase in radiation intensity in the far field compared to a simple mesa-structure. nih.gov Such single-photon sources have demonstrated an average count rate of over 5 MHz at a temperature of 220 K, with a g²(0) value of about 0.25, confirming the single-photon nature of the emission. nih.gov

Parameter CdSe/Zn(S,Se) QDs Giant Shell CdSe/CdS QDs Engineered ZnS/CdSe/CdS QDs CdSe QD in Nanoantenna
Operating Temperature Up to 200 K aip.orgresearchgate.netRoom Temperature rsc.orgrsc.orgNot specified220 K nih.gov
g²(0) Value Suppressed multi-photon emission aip.org0.07 (unfiltered), 0.03 (filtered) rsc.org~0.04 aip.org~0.25 nih.gov
Key Feature High-temperature operationSpectral filtering for purityLow biexciton quantum yieldEnhanced light extraction nih.gov
Emission Rate Not specifiedNot specifiedNot specified> 5 MHz nih.gov

Photodetectors and Sensors

Cadmium Selenide-Based Photodetectors

Cadmium selenide (CdSe), a direct bandgap semiconductor, is a highly promising material for the fabrication of photodetectors due to its strong light absorption in the visible spectrum. optica.orgacs.org Nanostructured forms of CdSe, such as nanoplatelets, nanowires, and nanoribbons, offer a large surface-to-volume ratio and high quantum efficiency, making them ideal for high-performance photodetector applications. researchgate.net

Recent research has demonstrated significant advancements in the performance of CdSe-based photodetectors through the use of hybrid nanostructures and surface modifications. For instance, hybrid nanostructures of 2D CdSe nanoplatelets and phenothiazine (B1677639) (PTZ) have shown a remarkable enhancement in photocurrent, with a photo-to-dark current ratio of approximately 4.7 x 10³. researchgate.net This optimized hybrid device exhibited a responsivity of 160 mA/W, an external quantum efficiency of around 40%, and a maximum detectivity of 4 x 10¹¹ Jones. researchgate.net

The performance of photodetectors based on CdSe nanoribbons has been substantially improved by decorating their surface with plasmonic hollow gold nanoparticles. optica.org This surface modification enhances light absorption through localized surface plasmon resonance, leading to a considerable increase in both responsivity and detectivity. optica.org Similarly, photodetectors fabricated from single-crystalline CdSe nanowires have exhibited the fastest response times reported for CdSe nanostructures, with rise and fall times in the microsecond range, along with a relatively high gain on the order of 10². acs.org

Core-shell heterostructures, such as CdSe/CdS nanoplatelets, have also been employed to create highly sensitive photodetectors. These devices have demonstrated a very fast photoresponse of approximately 100 ms (B15284909) and a high detectivity of about 2.1 x 10¹³ Jones. acs.org The CdS shell passivates surface trap states and increases the active surface area, leading to improved photodetection performance. acs.org Furthermore, heterostructures of lead selenide (PbSe) and CdSe nanocrystals have been used to develop uncooled mid-wavelength infrared photodetectors with tunable cutoff wavelengths and a room-temperature peak detectivity of 2.17 x 10¹⁰ Jones. aip.org

CdSe Nanostructure Key Performance Metric Value Reference
2D CdSe Nanoplatelets-PTZ HybridPhoto-to-dark current ratio~4.7 x 10³ researchgate.net
2D CdSe Nanoplatelets-PTZ HybridResponsivity160 mA/W researchgate.net
2D CdSe Nanoplatelets-PTZ HybridDetectivity4 x 10¹¹ Jones researchgate.net
CdSe/CdS Core-Shell NanoplateletsPhotoresponse time~100 ms acs.org
CdSe/CdS Core-Shell NanoplateletsDetectivity~2.1 x 10¹³ Jones acs.org
Single-Crystalline CdSe NanowiresGain~10² acs.org
PbSe/CdSe HeterostructurePeak Detectivity (RT)2.17 x 10¹⁰ Jones aip.org

Chemical and Biological Sensing Mechanisms utilizing Cadmium Selenide Nanoparticles

Cadmium selenide (CdSe) nanoparticles, particularly quantum dots (QDs), serve as versatile platforms for chemical and biological sensing, primarily due to their sensitive photophysical properties that can be modulated by interactions with target analytes. rsc.orgresearchgate.net The principal mechanism underlying many CdSe-based sensors is the alteration of the nanoparticle's fluorescence upon interaction with the analyte. rsc.org

One of the most common sensing mechanisms is fluorescence quenching, where the presence of an analyte leads to a decrease in the fluorescence intensity of the CdSe QDs. This can occur through several pathways, including Förster resonance energy transfer (FRET), static quenching, and electron transfer. For instance, CdSe QDs have been utilized for the detection of nitroaromatic explosives like 2,4,6-trinitrotoluene (B92697) (TNT). sxu.edu.cn The fluorescence of the QDs is quenched by these compounds, and the quenching mechanism is suggested to be static, where the quencher molecules interact with the QDs, affecting the efficiency of electron-hole recombination. sxu.edu.cn

In the context of biosensing, FRET is a widely employed mechanism. nih.gov In a typical FRET-based sensor, the CdSe QD acts as a donor fluorophore. When an acceptor molecule, such as a black hole quencher (BHQ), is brought into close proximity to the QD, the QD's fluorescence is quenched. nih.gov This principle has been applied in a system where streptavidin-conjugated QDs are linked to a biotinylated peptide containing a BHQ molecule. nih.gov The fluorescence of the QDs is initially quenched, but in the presence of specific enzymes like matrix metalloproteinases (MMPs) that cleave the peptide linker, the BHQ is released, and the QD fluorescence is restored, allowing for the detection of MMP activity. nih.gov

CdSe QDs have also been developed for the sensitive and selective detection of heavy metal ions, such as mercury. N-acetyl cysteine capped CdSe QDs exhibit fluorescence quenching in the presence of organic, inorganic, and elemental mercury. nih.gov This interaction allows for the detection of mercury at concentrations below the World Health Organization's guidelines in various biological fluids. nih.gov The sensing mechanism is attributed to the direct interaction between mercury ions and the surface of the CdSe QDs, which induces the quenching of their fluorescence. nih.gov The aggregation of QDs can also lead to fluorescence quenching through exciton energy transfer and electron coupling between adjacent nanoparticles, a phenomenon that needs to be controlled in sensor design to avoid undesirable signal loss. researchgate.net

Analyte Sensing Mechanism CdSe Nanoparticle System Key Outcome Reference
Nitroaromatic ExplosivesStatic Fluorescence QuenchingOleic acid capped CdSe QDsNon-linear response in the 10⁻⁸ to 10⁻⁵ M range sxu.edu.cn
Matrix Metalloproteinases (MMPs)FRET-based Fluorescence RecoveryStreptavidin-QDs with biotin-peptide-BHQDetection of MMP production nih.gov
Mercury (organic, inorganic, elemental)Fluorescence QuenchingN-acetyl cysteine capped CdSe QDsLimit of detection of 0.75-1.62 ppb nih.gov

Photocatalysis and Photochemistry

Mechanisms of Photocatalytic Activity in Cadmium Selenide Systems

To enhance photocatalytic activity, various strategies are employed to improve charge separation and transfer. One common approach is the formation of heterostructures with other semiconductor materials. For example, coupling CdSe with titanium dioxide (TiO₂) nanotubes creates a system where photogenerated electrons from CdSe can be injected into the conduction band of TiO₂, effectively separating the charge carriers and making them available for reductive processes like hydrogen generation. researchgate.net This charge separation also prolongs the lifetime of the holes, which can then participate in the oxidative degradation of pollutants. researchgate.net

Doping the CdSe nanostructures can also significantly influence their photocatalytic performance. For instance, doping atomically precise (CdSe)₁₃ clusters with cobalt (Co²⁺) has been shown to enhance their electrical properties for photocatalytic hydrogen production. elsevierpure.comconsensus.app The dopant can act as a catalytic active site, and in conjunction with a co-catalyst like bipyridine, it can lower the hydrogen adsorption energy, thereby promoting hydrogen evolution. elsevierpure.comconsensus.app Similarly, doping CdSe nanoparticles with zirconium (Zr) has been found to increase their efficiency in the photodegradation of organic dyes like indigo (B80030) carmine. jwent.netjwent.net The Zr-doped CdSe nanoparticles exhibit a higher rate of degradation compared to their undoped counterparts, which is attributed to the enhanced generation of reactive oxygen species such as hydroxyl and superoxide (B77818) radicals. jwent.netjwent.net

Light Absorption: CdSe absorbs photons with energy greater than its bandgap, creating electron-hole pairs (e⁻ - h⁺).

Charge Separation and Migration: The generated electrons and holes migrate to the surface of the photocatalyst. This process is often facilitated by heterojunctions or co-catalysts to prevent recombination.

Surface Redox Reactions:

Reduction: The photogenerated electrons can reduce adsorbed species. A key application is the reduction of protons (H⁺) to produce hydrogen gas (H₂).

Oxidation: The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), or directly oxidize organic pollutants. These radicals are powerful oxidizing agents that can degrade a wide range of organic molecules. mdpi.com

The efficiency of these steps is influenced by factors such as the size and morphology of the CdSe nanostructures, the presence of surface defects, and the reaction environment. researchgate.net

Thermal Applications of Cadmium Selenide Nanoparticles

Cadmium selenide (CdSe) nanoparticles, particularly in the form of quantum dots (QDs), exhibit unique thermal properties that are harnessed in a variety of advanced applications. Their ability to efficiently convert light into heat and their size-dependent thermoelectric characteristics make them a subject of significant academic and research interest. Key thermal applications include photothermal therapy, solar thermal conversion, and exploration of their thermoelectric potential.

Photothermal Conversion

A primary thermal application of CdSe nanoparticles lies in their capacity for photothermal conversion, where light energy is transformed into heat. This phenomenon is central to their use in solar energy harvesting and biomedical treatments.

Solar Thermal Conversion: Research has demonstrated the potential of embedding CdSe nanoparticles into other materials to enhance solar thermal conversion. In one study, cellulose (B213188) acetate (B1210297) (CA) fibers were loaded with CdSe nanoparticles to create a hybrid material designed for efficient solar energy absorption. mdpi.comnih.gov CdSe is noted for its optimal sunlight absorption, with a bandgap of 1.74 eV, and high thermal conductivity. mdpi.com When these composite fibers were exposed to simulated sunlight (1 sun, equivalent to 100 mW/cm²), the CdSe nanoparticles effectively absorbed the light and converted it into thermal energy. mdpi.comnih.gov This resulted in a significant temperature increase in the material, demonstrating a feasible and promising method for achieving efficient solar thermal conversion for applications like localized heating. mdpi.com

Table 1: Photothermal Performance of CdSe-Loaded Cellulose Acetate Fibers

Material Illumination Condition Maximum Temperature Reached Reference
Pure Cellulose Acetate (CA) Fibers 1 sun (100 mW/cm²) Low temperature (no significant photothermal conversion) mdpi.com
CdSe-Loaded CA Fibers (1:4 ratio) 1 sun (100 mW/cm²) Over 40 °C mdpi.com

Photothermal Therapy (PTT): In the biomedical field, CdSe quantum dots are investigated for their use in photothermal therapy, a minimally invasive cancer treatment. nih.govresearchgate.net The principle involves the nanoparticles accumulating in tumor tissue and then being irradiated with a specific wavelength of light, typically in the near-infrared range where human tissue is more permeable. nih.govwikipedia.org Upon laser irradiation, the CdSe QDs rapidly convert the light energy into localized heat, raising the temperature of the surrounding cancerous tissue and inducing cell death (hyperthermia). nih.govijnnonline.net Studies have shown that tumors injected with CdSe QDs and subsequently irradiated with a laser were significantly inhibited, and in some cases, disappeared entirely. nih.gov This suggests that CdSe QDs have great potential as agents for treating cancer through photothermal therapy. nih.gov

Thermoelectric Properties

The thermoelectric properties of CdSe, which relate to the conversion of temperature differences into electric voltage and vice versa, are also an area of active investigation. Theoretical studies using density functional theory (DFT) have explored the electrical and thermal characteristics of CdSe molecular junctions. nih.gov These investigations analyze how the structure, size, and surface chemistry (such as hydrogen passivation) of CdSe nanoclusters affect their thermoelectric performance. nih.gov By understanding these properties, researchers aim to guide the design of new molecular junctions with desired thermoelectric capabilities for potential use in energy harvesting or cooling applications. nih.gov

Influence of Thermal Treatment on Nanoparticle Properties

Thermal treatment, such as annealing or calcination, is a critical step in the synthesis of CdSe nanoparticles that significantly influences their structural and, consequently, their thermal and optical properties. researchgate.net The application of heat can induce structural modifications, often transforming an amorphous, as-synthesized material into a more crystalline structure. nih.gov

Research shows a direct correlation between the annealing/calcination temperature and the resulting nanoparticle characteristics. As the temperature is increased, the average particle or crystallite size of the CdSe nanoparticles tends to increase. researchgate.netnih.gov This growth in crystal size, in turn, affects the quantum confinement of the nanoparticles, leading to a decrease in their optical band gap energy. researchgate.netnih.gov This tunability through thermal processing is crucial for tailoring the nanoparticles' properties for specific applications.

Table 2: Effect of Annealing/Calcination Temperature on CdSe Nanoparticle Characteristics

Treatment Temperature (°C) Resulting Average Particle/Crystallite Size (nm) Resulting Optical Band Gap (eV) Reference
100 2.23 - nih.gov
400 4.13 1.73 nih.gov
450 11 2.36 researchgate.net

Emerging Research Directions and Future Outlook for Cadmium Selenide

Development of Advanced Cadmium Selenide (B1212193) Synthesis Techniques for Scalability and Control

The future viability of CdSe in commercial applications hinges on the development of synthesis methods that are both scalable and offer precise control over the material's properties. Researchers are moving beyond traditional batch syntheses to explore more advanced and efficient production strategies.

Continuous-flow synthesis has emerged as a promising approach for the large-scale production of CdSe quantum dots (QDs). researchgate.netnih.gov This technique offers superior control over reaction parameters such as temperature and time, leading to higher reproducibility and narrower size distributions. researchgate.net For instance, a continuous-flow process utilizing cadmium oleate (B1233923) and selenium dioxide in 1-octadecene (B91540) has been demonstrated to produce hundreds of milligrams of CdSe QDs with a quantum yield of 28%. researchgate.netnih.gov This method's amenability to automation and open-air operation further enhances its potential for industrial-scale manufacturing. nih.gov

Another innovative technique is the sonochemical synthesis of CdSe nanocrystals, which utilizes cavitation effects from ultrasound to drive the chemical reaction. researchgate.net This method allows for rapid synthesis rates and precise structural control, ensuring high reproducibility. researchgate.net The development of automated, high-throughput platforms combining sonochemistry with robotic liquid handling is accelerating the discovery and optimization of new synthesis protocols. researchgate.net

Microfluidic reactors also offer a high degree of control over the synthesis of CdSe nanocrystals, enabling the production of materials with specific shapes and sizes. acs.org By precisely manipulating reaction conditions within the microfluidic channels, researchers can achieve highly crystalline CdSe nanocrystals with unique optical properties. acs.org The successive ion layer adsorption and reaction (SILAR) technique, originally developed for thin-film deposition, has been adapted for the synthesis of high-quality core/shell nanocrystals on a multigram scale. nih.gov This method involves the sequential addition of cationic and anionic precursors to grow uniform shells on existing nanocrystal cores. nih.gov

These advanced synthesis methods represent a significant step towards the scalable and controlled production of CdSe nanomaterials, which is crucial for their integration into various technologies.

Table 1: Comparison of Advanced Synthesis Techniques for Cadmium Selenide Nanocrystals

Synthesis TechniqueKey AdvantagesTypical PrecursorsScalability
Continuous-Flow Synthesis High reproducibility, precise control over reaction parameters, automation potential. researchgate.netnih.govCadmium oleate, selenium dioxide, 1-octadecene. nih.govHigh (demonstrated at hundreds of milligrams per hour). researchgate.netnih.gov
Sonochemical Synthesis Rapid reaction rates, high reproducibility, precise structural control. researchgate.netOrganometallic precursors. researchgate.netPromising for scalable production. researchgate.net
Microfluidic Synthesis Excellent control over nanocrystal shape and size, high crystallinity. acs.orgNot specified.Laboratory scale, potential for scale-up.
SILAR Growth of uniform shells, applicable to complex nanostructures, multigram scale. nih.govCadmium oxide, elemental sulfur (for CdS shell). nih.govHigh (demonstrated at multigram scale). nih.gov

Novel Architectures and Heterostructures for Enhanced Functionality of Cadmium Selenide

To improve the performance and stability of CdSe-based materials, researchers are designing and fabricating novel architectures and heterostructures. These complex nanostructures often involve combining CdSe with other semiconductor materials to create core/shell or other composite systems with enhanced properties.

A prevalent example is the CdSe/CdS core/shell quantum dot, where a shell of cadmium sulfide (B99878) (CdS) is grown around a CdSe core. This architecture passivates the surface of the CdSe core, reducing defects and enhancing the photoluminescence quantum yield. nih.govnn-labs.com The shell also provides a barrier against environmental degradation, improving the material's stability. nn-labs.com The thickness of the CdS shell can be precisely controlled to tune the electronic and optical properties of the heterostructure. nih.gov Variations of this design include elongated core/shell structures, known as quantum rods, which exhibit polarized light emission. strem.com

Recent research has focused on creating more sophisticated heterostructures, such as graded CdS1-xSex nanoplatelet alloys. rsc.org By carefully controlling the reactivity of sulfur and selenium precursors, it is possible to create nanoplatelets with a graded composition, which can reduce Auger recombination and improve performance in high-flux applications. rsc.org Another advanced architecture is the in-plane-engineered (IPE) 2D quantum well with a doubly gradient structure. acs.org This design incorporates a compositional gradient in the core and a graded alloyed shell, leading to near-unity photoluminescence quantum yield and enabling bright room-temperature single-photon emission. acs.org

The development of seeded growth techniques has enabled the synthesis of more complex heterostructures, such as CdSe/CdS dot-in-rod structures. acs.org In this architecture, a CdSe quantum dot serves as a seed for the growth of a CdS nanorod. The electronic structure of these dot-in-rod systems can be tuned from a type-I to a quasi-type-II band alignment by varying the size of the CdSe core. acs.org These novel architectures and heterostructures offer a powerful means to tailor the properties of CdSe for specific applications, from light-emitting diodes to quantum information technologies. acs.orgacs.org

Table 2: Properties of Selected Cadmium Selenide Heterostructures

HeterostructureKey FeaturesEnhanced FunctionalityPotential Applications
CdSe/ZnS Core/Shell QDs ZnS shell passivates the CdSe core surface. nn-labs.comcytodiagnostics.comIncreased photoluminescence quantum yield (>70%) and stability. nn-labs.comImaging, display technologies. nn-labs.com
CdSe/CdS Core/Shell QDs & Nanorods CdS shell enhances stability and can be grown with high precision. nih.govstrem.comTunable electronic and optical properties, polarized emission in nanorods. strem.comacs.orgLEDs, solar concentrators, field-effect transistors. acs.org
Graded CdS1-xSex Nanoplatelets Compositional gradient at the S/Se interface. rsc.orgReduced Auger recombination, tunable emission wavelengths. rsc.orgHigh-flux optical applications. rsc.org
IPE 2D Quantum Wells Doubly gradient architecture in core and shell. acs.orgNear-unity photoluminescence quantum yield, single-photon emission. acs.orgQuantum information and communication. acs.org

Advanced Spectroscopic Probes for Intrinsic Exciton (B1674681) Dynamics in Cadmium Selenide

Understanding the behavior of excitons—bound electron-hole pairs—is fundamental to optimizing the performance of CdSe in optoelectronic devices. Advanced spectroscopic techniques, particularly transient absorption (TA) spectroscopy, are providing unprecedented insights into the ultrafast dynamics of excitons in CdSe nanostructures. researchgate.netntu.edu.sg

TA spectroscopy allows researchers to monitor the evolution of photoexcited states on femtosecond to nanosecond timescales. researchgate.net In CdSe quantum dots, the TA spectrum is complex, with contributions from ground state bleaching, stimulated emission, and excited-state absorption. ntu.edu.sgsyr.eduacs.org By analyzing the TA data, it is possible to disentangle these different contributions and extract information about processes such as state filling, carrier relaxation, and trapping. researchgate.netsyr.edu

Studies have shown that the bleach of the excitonic transition in the TA spectrum of CdSe QDs is primarily due to the filling of conduction band states by electrons. researchgate.netacs.org This finding is crucial for interpreting TA data and understanding the dynamics of electrons in these materials. researchgate.net The technique has also been used to investigate the role of the hole in the TA spectrum. By comparing the TA spectra of CdSe QDs with and without a hole acceptor, researchers have been able to assess the contributions of valence band state filling and stimulated emission. syr.eduacs.org

Furthermore, TA spectroscopy has been instrumental in studying the electronic structure of more complex heterostructures, such as CdSe/CdS core/shell quantum dots. acs.org These measurements have revealed details about carrier localization and relaxation pathways in these systems. acs.org The insights gained from advanced spectroscopic probes are essential for the rational design of CdSe-based materials with improved performance in applications like solar cells and light-emitting diodes. wikipedia.org

Table 3: Key Findings from Transient Absorption Spectroscopy of Cadmium Selenide

PhenomenonSpectroscopic SignatureTimescaleSignificance
Conduction Band State Filling Bleaching of the lowest exciton transition. researchgate.netPicoseconds to nanoseconds.Dominant contribution to the TA bleach signal, provides information on electron dynamics. researchgate.netacs.org
Hole Relaxation Finite rise time in the bleach signal of CdSe/CdS QDs. acs.orgPicoseconds.Elucidates the dynamics of holes in the valence band fine structure. acs.org
Stimulated Emission Negative feature in the TA spectrum. ntu.edu.sgPicoseconds to nanoseconds.Contributes to the overall TA signal and provides information on radiative recombination pathways. ntu.edu.sgsyr.edu
Excited-State Absorption Positive feature in the TA spectrum. ntu.edu.sgPicoseconds to nanoseconds.Arises from the absorption of probe light by the excited nanocrystal. researchgate.net

Theoretical Predictions and Validation for Complex Cadmium Selenide Systems

Theoretical modeling and computational simulations play a vital role in understanding and predicting the properties of complex CdSe systems. These approaches provide insights that can be difficult to obtain through experiments alone and guide the design of new materials with desired functionalities.

First-principles calculations based on density functional theory (DFT) are widely used to investigate the structural, electronic, and optical properties of CdSe. ijsat.orgias.ac.inpnu.edu.ua DFT calculations can predict lattice constants, band gaps, and dielectric functions for both bulk and nanostructured CdSe. ijsat.orgpnu.edu.ua For example, DFT has been used to compare the properties of the cubic (zinc blende) and hexagonal (wurtzite) phases of CdSe, revealing differences in their electronic and optical properties. ijsat.orgias.ac.in

To more accurately predict the electronic properties, especially the band gap, methods beyond standard DFT, such as the GW approximation and the Bethe-Salpeter equation, are employed. ias.ac.in These methods provide a more rigorous treatment of electron-electron interactions and have shown good agreement with experimental values for the band gaps of both zinc blende and wurtzite CdSe. ias.ac.in

Computational studies are also crucial for understanding the properties of CdSe nanoclusters and nanoparticles. semanticscholar.orgukm.myresearchgate.net These calculations can determine the most stable geometries of small clusters and predict how their electronic properties, such as the HOMO-LUMO gap, evolve with size. ukm.myresearchgate.net For instance, theoretical studies have shown that for very small CdSe nanoparticles, the "rock-salt" crystal structure can be energetically more favorable than the bulk "wurtzite" structure. semanticscholar.org

The validation of these theoretical predictions with experimental data is a critical aspect of this research area. For example, the calculated size-dependent band gaps of CdSe nanoparticles have been shown to be in reasonable agreement with the shifts observed in experimental absorption spectra. acs.org This synergy between theory and experiment is essential for advancing our understanding of CdSe and for the rational design of new materials and devices.

Table 4: Comparison of Theoretical and Experimental Band Gaps for Cadmium Selenide

CdSe PhaseTheoretical MethodCalculated Band Gap (eV)Experimental Band Gap (eV)
Zinc Blende (Bulk) GW Approximation1.85 (RPA), 2.01 (PPA) ias.ac.in1.68 ijsat.orgias.ac.in
Wurtzite (Bulk) GW Approximation1.85 (RPA), 2.01 (PPA) ias.ac.in1.74 ijsat.orgias.ac.in
Wurtzite Nanoparticles (2.8 nm) Not specifiedNot specified2.5 semanticscholar.org
Wurtzite Nanoparticles (4.1 nm) Not specifiedNot specified2.2 semanticscholar.org
Wurtzite Nanoparticles (5.6 nm) Not specifiedNot specified2.0 semanticscholar.org

Investigation of Topological and Spin-Related Phenomena in Cadmium Selenide Nanostructures

The quantum confinement in CdSe nanostructures not only leads to size-tunable optical properties but also gives rise to interesting spin-related phenomena that are being explored for applications in spintronics and quantum information processing. aps.orgjkps.or.kr The interaction between electron and hole spins in CdSe quantum dots leads to a fine structure splitting of the exciton states, which influences the spin dynamics. aps.org

Time-resolved Faraday rotation is a powerful experimental technique used to study coherent spin dynamics in ensembles of CdSe quantum dots at room temperature. aps.org These measurements have revealed spin coherence lifetimes on the order of nanoseconds. aps.org The decoherence and dephasing of the spins are influenced by factors such as g-factor inhomogeneity and rapid transitions between the fine structure states of the exciton. aps.org

Doping CdSe nanostructures with magnetic ions, such as manganese (Mn2+), introduces new spin-related effects. nsf.gov The interaction between the charge carriers and the magnetic dopants can lead to nearly complete spin polarization of the carriers in a magnetic field. aip.org Optically detected magnetic resonance (ODMR) is a technique used to probe the spin states in these doped nanostructures, providing information about the spin coupling between carriers and the magnetic ions. nsf.gov

The study of spin phenomena in CdSe is not limited to quantum dots. Self-assembled CdSe quantum dots embedded in a ZnMnSe matrix have also been investigated for their spin properties. aip.org These studies suggest that the spin polarization in the CdSe quantum dots is primarily due to the Zeeman splitting of their internal states. aip.org While research into topological phenomena in CdSe is still in its early stages, the ability to engineer the electronic and spin properties of CdSe nanostructures makes them a promising platform for exploring such exotic quantum effects in the future.

Q & A

Q. What are the primary synthesis methods for CdSe nanoparticles, and how do reaction parameters influence particle size and crystallinity?

CdSe nanoparticles are synthesized via arrested precipitation in solution, high-temperature pyrolysis, and sonochemical methods. Key parameters include precursor concentration (e.g., alkylcadmium and trioctylphosphine selenide), solvent choice (e.g., octadecene), and temperature gradients. For example, arrested precipitation in heated solvents under inert gas (N₂/Ar) yields cubic or hexagonal phases, with size controlled by reaction time and surfactant ratios .

Q. How do surface coatings and ligands affect the stability and photoluminescence of CdSe quantum dots (QDs)?

Surface ligands like carboxylates or phosphonic acids stabilize CdSe QDs by passivating surface defects. For instance, trioctylphosphine oxide (TOPO) coatings reduce non-radiative recombination, enhancing photoluminescence quantum yield (PLQY). Ligand exchange with thiols or polymers (e.g., PEG) further improves biocompatibility for biological applications .

Q. What characterization techniques are critical for analyzing CdSe nanostructures?

Essential methods include:

  • X-ray diffraction (XRD) : Determines crystallinity (hexagonal vs. cubic phases) .
  • UV-Vis/NIR spectroscopy : Estimates bandgap and particle size via the Brus equation .
  • Transmission electron microscopy (TEM) : Resolves morphology and size distribution .
  • Photoluminescence (PL) spectroscopy : Quantifies emission efficiency and defect states .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for CdSe QDs be resolved through experimental design?

Cytotoxicity depends on Cd²⁺ ion release, which is influenced by UV exposure, pH, and surface coatings. For example, silica or ZnS shells reduce ion leakage. Primary hepatocyte assays under controlled oxidative stress (e.g., H₂O₂ exposure) can isolate toxicity mechanisms. Data normalization to intracellular Cd²⁺ concentrations via ICP-MS is critical .

Q. What strategies optimize CdSe thin-film transistors (TFTs) for high mobility and low defect density?

Vacuum-deposited CdSe films achieve mobility >10 cm²/V·s by:

  • Substrate heating (>300°C) to enhance crystallinity.
  • Post-deposition annealing in Se vapor to fill chalcogen vacancies.
  • Doping with In³⁺ or Ga³⁺ to reduce trap states .

Q. How do interfacial layers in CdSe-based photovoltaics influence charge recombination?

In QD-sensitized solar cells, TiO₂/CdSe heterojunctions with ZnS or organic hole transporters (e.g., Spiro-OMeTAD) reduce back-electron transfer. Transient absorption spectroscopy (TAS) reveals carrier lifetimes <100 ps in unoptimized interfaces, which improve to >1 ns with graded shell architectures .

Q. What mechanistic insights explain the size-dependent optical properties of zincblende vs. wurtzite CdSe QDs?

Zincblende CdSe QDs (zb-CdSe) exhibit a 0.1–0.3 eV larger bandgap than wurtzite (wz-CdSe) at diameters <4 nm due to crystal-field splitting differences. Time-resolved PL shows zb-CdSe has slower Auger recombination, making it preferable for lasing applications .

Methodological Considerations

Designing experiments to study CdSe degradation under operational conditions:

  • Accelerated aging tests : Expose QDs to UV light (365 nm, 10 mW/cm²) and monitor PL decay and Cd²⁺ release via fluorescence correlation spectroscopy (FCS) .
  • In situ X-ray diffraction : Track lattice deterioration in real-time during electrochemical cycling .

Resolving discrepancies in bandgap vs. size relationships for CdSe nanostructures:
Use tight-binding models parameterized with experimental XRD and PL data. For example, zb-CdSe follows Eg=1.74+3.57d1.3E_g = 1.74 + \frac{3.57}{d^{1.3}} (eV), where dd is diameter (nm), deviating from wz-CdSe above 4 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.